Taurohyocholic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLDPYUICCHJX-QZEPYOAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32747-07-2 | |
| Record name | Tauro-γ-muricholic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taurohyocholic Acid: A Comprehensive Technical Guide on its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurohyocholic acid (THCA) is a primary conjugated bile acid predominantly found in the bile of pigs. Structurally, it is the N-acyl amide conjugate of hyocholic acid and taurine. This unique bile acid plays a crucial role in the emulsification and absorption of dietary fats due to its amphipathic nature. Beyond its digestive functions, emerging research indicates its involvement in metabolic regulation, including glucose homeostasis through the stimulation of glucagon-like peptide-1 (GLP-1) secretion. This technical guide provides an in-depth overview of the structure, synthesis, metabolism, and physiological functions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.
Structure of this compound
This compound is a C26 steroid acid and a taurine-conjugated bile acid.[1] Its chemical structure consists of a hyocholic acid backbone conjugated to a taurine molecule via an amide bond.
Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| Chemical Formula | C₂₆H₄₅NO₇S |
| IUPAC Name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
| Molecular Weight | 515.7 g/mol |
| Synonyms | Tauro-γ-muricholic acid, THCA |
The core structure is the C24 steroid, hyocholic acid, which is a trihydroxy bile acid with hydroxyl groups at the 3α, 6α, and 7α positions.[3] The conjugation with taurine at the C-24 position enhances its amphipathic properties, making it an effective biological detergent.[3]
Synthesis and Metabolism
Synthesis of this compound
The synthesis of this compound occurs in the liver and involves two main stages: the synthesis of its precursor, hyocholic acid, from cholesterol, followed by its conjugation with taurine.
2.1.1. Biosynthesis of Hyocholic Acid
Hyocholic acid is a primary bile acid in pigs. Its synthesis from cholesterol follows the general pathways of bile acid synthesis, with a key species-specific hydroxylation step. The enzyme responsible for the 6α-hydroxylation of chenodeoxycholic acid to form hyocholic acid in pigs is the cytochrome P450 enzyme, CYP4A21.
2.1.2. Conjugation with Taurine
The final step in the synthesis of this compound is the conjugation of hyocholic acid with the amino acid taurine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT). The process involves the activation of the carboxyl group of hyocholic acid to a Coenzyme A thioester, followed by the transfer of the hyocholyl group to the amino group of taurine, forming an amide bond. A single enzyme is responsible for the conjugation of bile acids with both glycine and taurine in the human liver.
Figure 1: Biosynthesis pathway of this compound.
Metabolism by Gut Microbiota
Once secreted into the intestine, this compound is subject to metabolism by the gut microbiota. The primary metabolic transformations include deconjugation and dehydroxylation.
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Deconjugation: Bacterial bile salt hydrolases (BSH) cleave the amide bond, releasing hyocholic acid and taurine.
-
7α-dehydroxylation: Subsequently, bacterial 7α-dehydroxylase enzymes can remove the hydroxyl group at the C-7 position of hyocholic acid to form the secondary bile acid, hyodeoxycholic acid.
Figure 2: Metabolism of this compound by Gut Microbiota.
Physiological Functions and Signaling Pathways
Role in Digestion
As a prominent bile acid in pigs, the primary and most well-established function of this compound is its role as a biological detergent in the digestion and absorption of dietary lipids and fat-soluble vitamins. Its amphipathic nature allows it to emulsify large fat globules into smaller micelles, increasing the surface area for enzymatic digestion by lipases.
Regulation of Cholesterol Homeostasis
This compound has been shown to inhibit the precipitation of cholesterol crystals by stabilizing cholesterol in a liquid-crystalline phase. This property is significant in the context of preventing cholesterol gallstone formation.
Signaling Pathways
Recent studies have highlighted the role of this compound as a signaling molecule, particularly in glucose metabolism.
3.3.1. GLP-1 Secretion
This compound has been demonstrated to stimulate the production and secretion of glucagon-like peptide-1 (GLP-1) in intestinal enteroendocrine cells. This effect is mediated by the promotion of proglucagon transcription. GLP-1 is a key incretin hormone that enhances insulin secretion, and thus, THCA plays a role in glucose homeostasis.
Figure 3: Proposed signaling pathway for THCA-induced GLP-1 secretion.
3.3.2. Interaction with Bile Acid Receptors
While the direct and specific interactions of this compound with key bile acid receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) are still under active investigation, its structural similarity to other bile acids suggests potential roles in modulating these pathways. FXR and TGR5 are central to the regulation of bile acid synthesis, transport, and overall metabolic homeostasis.
Quantitative Data
The concentration of this compound varies significantly across different tissues and biological fluids in pigs.
Concentrations of this compound and Related Bile Acids in Pigs
| Biological Matrix | Analyte | Concentration (µmol/g or µmol/mL) | Reference |
| Ileum (FMT piglets) | Taurine-conjugated BAs | ~3543 | |
| Liver (GF piglets) | HCA species | 3865.77 ± 697.0 | |
| Serum (GF piglets) | HCA species | 20.02 ± 4.7 | |
| Ileum Chyme (FMT piglets) | CDCA species | 1065.19 ± 458.7 | |
| Cecal Contents (FMT piglets) | Free BAs | 8.53 ± 1.4 |
FMT: Fecal Microbiota Transplantation; GF: Germ-Free; HCA: Hyocholic Acid; CDCA: Chenodeoxycholic Acid.
Experimental Protocols
Quantification of this compound by LC-MS/MS
Objective: To quantify the concentration of this compound in biological samples (e.g., serum, bile, tissue homogenates).
Methodology:
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Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing a deuterated analog of the bile acid of interest.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with an appropriate volume of water.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the bile acids of interest.
-
Flow Rate: 0.65 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Selected Reaction Monitoring (SRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Figure 4: Experimental workflow for LC-MS/MS quantification of THCA.
In Vitro GLP-1 Secretion Assay
Objective: To assess the effect of this compound on GLP-1 secretion from enteroendocrine cells.
Methodology:
-
Cell Culture:
-
Culture an appropriate enteroendocrine cell line (e.g., STC-1 or NCI-H716) in a suitable medium and conditions.
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well.
-
-
Treatment:
-
Once the cells reach the desired confluency, replace the medium with a serum-free medium containing different concentrations of this compound (e.g., 25 µM) or a vehicle control.
-
Incubate for a specified period (e.g., 1 hour for secretion, 24 hours for production).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant to measure secreted GLP-1.
-
Lyse the cells to measure intracellular GLP-1 content and proglucagon gene expression (via qPCR).
-
Quantify GLP-1 levels in the supernatant and cell lysates using a commercially available GLP-1 ELISA kit.
-
Conclusion
This compound, a major bile acid in porcine species, is a multifaceted molecule with significant roles in digestion and metabolic regulation. Its unique structure, arising from the 6α-hydroxylation of its precursor and subsequent conjugation with taurine, dictates its physiological functions. While its role as a biological detergent is well-established, its capacity to modulate signaling pathways, such as the stimulation of GLP-1 secretion, opens new avenues for research and potential therapeutic applications in metabolic diseases. Further investigation into its specific interactions with key metabolic receptors and the detailed elucidation of its downstream signaling cascades will be crucial for fully understanding its physiological importance and harnessing its therapeutic potential.
References
Taurohyocholic acid biosynthesis pathway in mammals
An In-depth Technical Guide to the Taurohyocholic Acid Biosynthesis Pathway in Mammals
Introduction
This compound (THCA) is a taurine-conjugated bile acid prominently found in the bile of pigs, where it represents a major component of the bile acid pool.[1] In other mammals, including humans, it is typically present in very low concentrations but can become more significant in certain conditions like cholestasis or following procedures such as sleeve gastrectomy.[2][3] THCA is a trihydroxy bile acid, characterized by hydroxyl groups at the 3α, 6α, and 7α positions of the steroid nucleus. Its biosynthesis is a specialized branch of the general bile acid synthesis pathway, diverging from the synthesis of the common primary bile acids, cholic acid and chenodeoxycholic acid (CDCA).
This guide provides a detailed overview of the THCA biosynthesis pathway, its regulation, quantitative data, and key experimental protocols relevant to its study. The content is tailored for researchers, scientists, and drug development professionals working in hepatology, gastroenterology, and metabolic diseases.
The Biosynthesis Pathway of this compound
The synthesis of THCA is a multi-step enzymatic process that occurs primarily in the liver. It begins with the primary bile acid chenodeoxycholic acid (CDCA), which is itself synthesized from cholesterol. The pathway can be divided into three main stages: hydroxylation, activation, and conjugation.
Stage 1: 6α-Hydroxylation of Chenodeoxycholic Acid
The defining step in the formation of hyocholic acid (HCA), the unconjugated precursor to THCA, is the introduction of a hydroxyl group at the 6α position of CDCA.
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Substrate : Chenodeoxycholic acid (CDCA) or its taurine-conjugated form, taurochenodeoxycholic acid (TCDCA).
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Enzyme : A species-specific cytochrome P450 enzyme.
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In pigs , this reaction is catalyzed by CYP4A21 , a taurochenodeoxycholic acid 6α-hydroxylase.[2][4] This enzyme is highly specific and is responsible for the abundance of HCA in this species.
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In humans , the 6α-hydroxylation of bile acids is catalyzed by CYP3A4 . CYP3A4 is a versatile enzyme known for its role in detoxifying a wide range of xenobiotics and endogenous compounds. Its activity on CDCA and lithocholic acid leads to the formation of more hydrophilic, and thus less toxic, bile acids.
-
-
Product : Hyocholic acid (HCA).
Stage 2: Activation of Hyocholic Acid
Before conjugation, the carboxyl group of the HCA side chain must be activated by forming a thioester linkage with coenzyme A (CoA).
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Substrate : Hyocholic acid (HCA).
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Enzyme : Bile acid-CoA ligase (BACL) (EC 6.2.1.7). This enzyme, located on the endoplasmic reticulum and peroxisomal membranes, catalyzes the ATP-dependent activation of various bile acids.
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Reaction : The reaction consumes ATP and CoA to produce hyocholyl-CoA, AMP, and pyrophosphate.
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Product : Hyocholyl-CoA.
Stage 3: Conjugation with Taurine
The final step is the amidation of the activated bile acid with the amino acid taurine.
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Substrate : Hyocholyl-CoA and Taurine.
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Enzyme : Bile acid-CoA:amino acid N-acyltransferase (BAAT) (EC 2.3.1.65). This cytosolic enzyme catalyzes the transfer of the hyocholyl group from CoA to the amino group of taurine (or glycine). A single BAAT enzyme is responsible for conjugating various bile acids with either taurine or glycine in humans.
-
Product : this compound (THCA) and Coenzyme A.
The overall pathway from the key intermediate CDCA is illustrated below.
Regulation of the Pathway
The biosynthesis of THCA is regulated at the level of the 6α-hydroxylase enzyme, which in humans is CYP3A4. The expression of CYP3A4 is controlled by a complex network of nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).
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Regulation by Farnesoid X Receptor (FXR) : FXR is the primary sensor for bile acids in the liver and intestine. When concentrations of primary bile acids, such as the THCA precursor CDCA, rise, they bind to and activate FXR. Activated FXR can then induce the expression of CYP3A4, providing a mechanism to increase the hydroxylation and subsequent detoxification of potentially harmful bile acids. This is part of an adaptive response to high bile acid levels.
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Regulation by Pregnane X Receptor (PXR) : PXR is activated by a wide range of compounds, including xenobiotics (e.g., certain drugs) and endogenous molecules like the secondary bile acid lithocholic acid (LCA). PXR activation strongly induces the expression of CYP3A4. This means that the synthesis of HCA can be increased in response to exposure to various drugs or changes in the gut microbiome that alter the secondary bile acid pool.
This dual regulation by FXR and PXR allows the pathway to respond to both the primary bile acid pool (via FXR) and to xenobiotic/endobiotic stress signals (via PXR), ensuring an efficient detoxification route for bile acids.
Quantitative Data
Quantitative analysis is crucial for understanding the physiological and pathological roles of THCA. The data presented here includes enzyme kinetics for the key hydroxylation step and physiological concentrations in porcine models.
Table 1: Kinetic Parameters for 6α-Hydroxylation of Bile Acids This table summarizes the kinetic data for the 6α-hydroxylation of taurochenodeoxycholic acid catalyzed by human CYP3A4.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/nmol P450/min) | Species | Reference |
| CYP3A4 | Taurochenodeoxycholic Acid | 90 | 18.2 | Human | |
| Human Liver Microsomes | Taurochenodeoxycholic Acid | 716 | N/A | Human |
Table 2: Quantitative Levels of this compound and Related Bile Acids in Growing-Finishing Pigs This table presents the concentrations of various bile acids in the serum and feces of pigs from a control group and a group supplemented with bile acids (0.5 g/kg feed). Data are expressed as mean ± SEM.
| Bile Acid | Sample | Control Group (ng/mL or ng/g) | Bile Acid Supplemented Group (ng/mL or ng/g) | Reference |
| This compound (THCA) | Serum | 15.6 ± 3.4 | 14.1 ± 2.6 | |
| Tauro-hyodeoxycholic acid (THDCA) | Serum | 1.8 ± 0.5 | 4.8 ± 0.9 | |
| Hyodeoxycholic acid (HDCA) | Serum | 1.1 ± 0.3 | 2.5 ± 0.5 | |
| Glycoursodeoxycholic acid (GUDCA) | Serum | 1.6 ± 0.3 | 3.3 ± 0.6 | |
| Hyodeoxycholic acid (HDCA) | Feces | 134.1 ± 26.5 | 315.6 ± 69.1 |
* Indicates a statistically significant difference (P < 0.05) from the control group.
Experimental Protocols
This section provides detailed methodologies for the quantification of THCA and for assaying the activity of the key enzymes involved in its synthesis.
Quantification of this compound by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of THCA and other bile acids in biological samples like serum or feces.
1. Objective: To quantify the concentration of THCA in serum samples.
2. Materials:
-
Reagents: Acetonitrile, Methanol (HPLC Grade), Formic Acid, Water (HPLC Grade), THCA analytical standard, and isotopically labeled internal standard (e.g., Taurocholic Acid-D4).
-
Equipment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, analytical column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm), microcentrifuge tubes, vortex mixer, centrifuge.
3. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of serum sample (or calibrator/control) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard mixture (e.g., 1000 ng/mL in methanol) to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an MS vial containing 200 µL of water and cap securely.
4. LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: Hypersil GOLD C18 (or equivalent).
-
Column Temperature: 50 °C.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Develop a suitable gradient to separate THCA from other bile acids (e.g., linear gradient from 20% to 95% B over 8 minutes).
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (H-ESI).
-
Ion Source Temperature: 300-350 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
THCA: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Internal Standard: Monitor the specific transition for the labeled internal standard.
-
Note: Specific m/z values must be determined by direct infusion of standards on the specific instrument used. For taurine-conjugated bile acids, the product ion m/z 80 (SO3-) is often monitored.
-
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (THCA/Internal Standard) against the concentration of the calibrators.
-
Use the regression equation from the calibration curve to calculate the concentration of THCA in the unknown samples.
Enzyme Assay for 6α-Hydroxylase Activity (CYP3A4/CYP4A21)
This protocol is for measuring the activity of the cytochrome P450 enzyme responsible for converting CDCA or TCDCA to HCA or THCA.
1. Objective: To determine the kinetic parameters (Km, Vmax) of CYP3A4-mediated 6α-hydroxylation.
2. Materials:
-
Enzyme Source: Human liver microsomes or recombinant CYP3A4.
-
Substrate: Taurochenodeoxycholic acid (TCDCA).
-
Cofactors: NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl₂).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Quenching Solution: Cold acetonitrile containing an internal standard.
-
Equipment: Incubator/water bath (37°C), LC-MS/MS system.
3. Assay Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:
-
Potassium phosphate buffer.
-
Liver microsomes (e.g., 0.5 mg/mL final concentration).
-
A range of TCDCA concentrations (e.g., 10 µM to 1 mM) to determine kinetics.
-
-
Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the product (THCA).
4. Data Analysis:
-
Quantify the amount of THCA produced per unit time per mg of microsomal protein.
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) Activity Assay
This protocol measures the final step in THCA synthesis, the conjugation of HCA-CoA with taurine.
1. Objective: To measure the rate of THCA formation from hyocholyl-CoA and taurine.
2. Materials:
-
Enzyme Source: Liver cytosol fraction or purified recombinant BAAT.
-
Substrates: Hyocholyl-CoA (synthesized enzymatically or chemically) and radiolabeled [³H]Taurine.
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Buffer: Tris-HCl buffer (pH 7.8) containing dithiothreitol (DTT).
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Quenching/Extraction Solution: n-Butanol.
-
Equipment: Scintillation counter, scintillation vials, water bath (37°C).
3. Assay Procedure:
-
Prepare the hyocholyl-CoA substrate by pre-incubating HCA with ATP, CoA, and a source of Bile Acid-CoA Ligase (e.g., liver microsomes).
-
In a separate tube, prepare the conjugation reaction mixture containing:
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Tris-HCl buffer.
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Liver cytosol (as the source of BAAT).
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Radiolabeled [³H]Taurine.
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-
Initiate the reaction by adding the pre-formed hyocholyl-CoA to the conjugation mixture.
-
Incubate at 37°C for 10-20 minutes.
-
Terminate the reaction by adding an acidic buffer (e.g., glycine-HCl, pH 2.8).
-
Add n-butanol to the tube. The hydrophobic product, [³H]THCA, will partition into the organic n-butanol phase, while the unreacted hydrophilic [³H]Taurine remains in the aqueous phase.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer an aliquot of the upper n-butanol phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the amount of [³H]THCA formed based on the measured radioactivity and the specific activity of the [³H]Taurine.
-
Express the enzyme activity as nmol of product formed per minute per mg of protein.
Conclusion
The biosynthesis of this compound represents a specialized metabolic pathway that is particularly prominent in porcine species but also serves a detoxification role in humans. The pathway hinges on the 6α-hydroxylation of chenodeoxycholic acid, a reaction catalyzed by species-specific cytochrome P450 enzymes—CYP4A21 in pigs and CYP3A4 in humans. The subsequent activation and conjugation steps are carried out by the general bile acid-modifying enzymes, BACL and BAAT. Regulation of this pathway in humans is intricately linked to the nuclear receptors FXR and PXR, integrating bile acid homeostasis with xenobiotic and endobiotic detoxification. Understanding the nuances of this pathway, its regulation, and its quantitative aspects is essential for research into bile acid physiology, metabolic disorders, and the development of novel therapeutics targeting these pathways.
References
- 1. Hyocholic acid: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 2. Hyocholic acid - Wikipedia [en.wikipedia.org]
- 3. Hyocholic acid species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The porcine taurochenodeoxycholic acid 6alpha-hydroxylase (CYP4A21) gene: evolution by gene duplication and gene conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Taurohyocholic Acid: A Technical Guide
Introduction
Taurohyocholic acid (THCA) is a taurine-conjugated primary bile acid predominantly found in the bile of pigs. Like other bile acids, it plays a crucial role in the emulsification and absorption of dietary fats and lipids. Beyond its digestive functions, recent research has highlighted its involvement in metabolic signaling pathways, making it a molecule of interest for researchers in gastroenterology, metabolism, and drug development. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound.
Historical Perspective: The Unraveling of Bile Acid Chemistry
The journey to understanding this compound is deeply rooted in the broader history of bile acid research, which commenced in the 19th century.
Early Discoveries in Bile Chemistry
The formal study of bile acids began in 1848 when the German chemist Adolph Strecker first isolated cholic acid from ox bile. This marked a pivotal moment, opening the door to the chemical characterization of the primary components of bile. For many decades that followed, the research community focused on identifying and structurally elucidating the major bile acids present in various animal species.
The Focus on Pig Bile and the Identification of Hyocholic Acid
While much of the initial research centered on bile acids from species like cattle and humans, the unique composition of porcine (pig) bile eventually drew scientific attention. It was observed that pig bile contained a distinct profile of bile acids. The key unconjugated primary bile acid in pigs was identified as hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid).
A landmark contribution to this area was made by G. A. D. Haslewood in the mid-20th century. His extensive work on the comparative biochemistry of bile salts across different species was instrumental. In a significant 1971 study published in the Biochemical Journal, Haslewood and his colleagues analyzed the bile of germ-free pigs.[1] This research definitively established that hyocholic acid, along with its glycine and taurine conjugates, are primary bile acids synthesized in the pig liver.[1] This was a critical finding, as it distinguished them from secondary bile acids, which are modified by gut bacteria.
The Emergence of this compound
With the identification of hyocholic acid as a primary bile acid in pigs, the existence of its conjugated forms, including this compound (the taurine conjugate) and Glycohyocholic acid (the glycine conjugate), was confirmed. The process of conjugation, where a bile acid is linked to an amino acid (either taurine or glycine), was understood to be a crucial step in the liver to increase the water solubility and detergent properties of bile acids. While a single, celebrated "discovery" paper for this compound is not apparent in the historical record, its identification was a direct and logical consequence of the established principles of bile acid metabolism and the characterization of hyocholic acid from pig bile.
Physicochemical Properties and Synthesis
This compound is an amphipathic molecule, possessing both hydrophobic (the steroid nucleus) and hydrophilic (the hydroxyl groups and the taurine conjugate) regions. This property is central to its physiological function.
| Property | Value |
| Molecular Formula | C26H45NO7S |
| Molecular Weight | 515.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
| Primary Precursor | Hyocholic Acid |
| Conjugating Amino Acid | Taurine |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
This section details the methodologies for the isolation, quantification, and functional characterization of this compound.
Isolation of this compound from Pig Bile
This protocol is based on established methods for the separation of bile acids from biological sources.[2][3]
Objective: To isolate a mixture of conjugated bile acids from raw pig bile, from which this compound can be further purified.
Materials:
-
Fresh pig bile (obtained from a slaughterhouse)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diatomaceous earth (e.g., Celite)
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform:methanol:acetic acid mixtures)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Mix fresh pig bile with 10 volumes of 95% ethanol and stir for 4 hours at room temperature. This precipitates proteins and other macromolecules.
-
Filtration: Filter the mixture through a bed of diatomaceous earth to remove the precipitate.
-
Concentration: Concentrate the ethanolic extract using a rotary evaporator until a syrupy residue is obtained.
-
Saponification (Optional for total bile acids): To obtain unconjugated bile acids, the residue can be saponified by refluxing with aqueous NaOH. However, for the isolation of conjugated bile acids like THCA, this step is omitted.
-
Acidification and Extraction: Resuspend the residue in water and acidify to pH 2-3 with HCl. Extract the bile acids into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Chromatographic Separation: Concentrate the organic extract and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., increasing concentrations of methanol in chloroform with a constant small percentage of acetic acid) to separate the different bile acid classes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Purification: Pool the fractions rich in this compound and further purify by recrystallization or preparative HPLC.
Figure 1: Experimental workflow for the isolation of this compound from pig bile.
Quantitative Analysis by HPLC-MS/MS
Modern quantification of this compound in biological matrices like serum, plasma, or bile is achieved with high sensitivity and specificity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Objective: To accurately quantify the concentration of this compound in a biological sample.
Materials:
-
Biological sample (e.g., serum, bile)
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC Separation:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/methanol with 0.1% formic acid).
-
The gradient is designed to separate this compound from other bile acids and matrix components.
-
-
MS/MS Detection:
-
The mass spectrometer is operated in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.
-
For this compound (C26H45NO7S), the precursor ion [M-H]⁻ is m/z 514.3. A characteristic product ion is m/z 80.0, corresponding to the sulfite fragment from the taurine moiety.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of a this compound standard.
-
The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (9:1) + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Precursor Ion [M-H]⁻: m/z 514.3 -> Product Ion: m/z 80.0 |
Table 2: Typical HPLC-MS/MS Parameters for this compound Quantification
Signaling Pathways and Functional Assays
This compound, like other bile acids, exerts biological effects by activating specific receptors, primarily the G-protein coupled receptor TGR5 and the nuclear receptor Farnesoid X Receptor (FXR).
TGR5 Activation Pathway
TGR5 is a membrane-bound receptor that, upon activation by bile acids, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating inflammation, glucose metabolism, and energy expenditure.
Figure 2: TGR5 signaling pathway activated by this compound.
TGR5 Reporter Gene Assay
This assay is used to determine if this compound can activate the TGR5 receptor.
Objective: To measure the activation of the TGR5 receptor by this compound in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vector for human TGR5
-
Reporter vector containing a cAMP response element (CRE) linked to a luciferase or secreted alkaline phosphatase (SEAP) gene
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound
-
Positive control agonist (e.g., Oleanolic acid)
-
Lysis buffer and luciferase/SEAP substrate
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect HEK293 cells with the TGR5 expression vector and the CRE-luciferase reporter vector.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, a positive control, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 6-24 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. If using a SEAP reporter, collect the cell culture medium and measure SEAP activity.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a primary sensor for bile acids. When activated, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.
Figure 3: FXR signaling pathway potentially modulated by this compound.
FXR Activation Analysis by qPCR
The activation of FXR signaling can be assessed by measuring the change in the expression of its known target genes.
Objective: To determine if this compound modulates the expression of FXR target genes in a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells
-
Cell culture medium and reagents
-
This compound
-
Positive control FXR agonist (e.g., GW4064, CDCA)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to confluency and treat them with different concentrations of this compound, a positive control, and a vehicle control for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for FXR target genes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression in treated cells relative to the vehicle control. An increase in the expression of genes like SHP and BSEP indicates FXR activation.
Conclusion
The discovery and characterization of this compound are emblematic of the broader scientific endeavor to understand the complex chemistry and physiology of bile acids. From its initial identification as a key component of pig bile to its current role as a tool for studying metabolic signaling pathways, THCA continues to be a molecule of significant interest. The experimental protocols detailed in this guide provide a framework for researchers to isolate, quantify, and functionally characterize this important bile acid, paving the way for new discoveries in the fields of metabolism and drug development.
References
Taurohyocholic Acid: A Novel Signaling Molecule in Metabolic Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Taurohyocholic acid (THCA), a taurine-conjugated derivative of hyocholic acid, is emerging as a significant signaling molecule with the potential to modulate key metabolic pathways. Predominantly found in the bile acid pool of certain species, THCA and its related hyocholic acid analogs are gaining attention for their unique interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This technical guide provides a comprehensive overview of the current understanding of THCA's role in metabolic signaling, its effects on glucose and lipid homeostasis, and its therapeutic potential. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development in the context of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Introduction to this compound
This compound is a bile acid distinguished by the presence of a hydroxyl group at the 6α position of the steroid nucleus and conjugation with the amino acid taurine. While present in trace amounts in humans, THCA and other hyocholic acid species constitute a significant portion of the bile acid pool in animals like pigs, which are known for their resistance to metabolic syndrome.[1][2] This observation has spurred interest in the unique signaling properties of these molecules and their potential therapeutic applications in human metabolic disorders.
The signaling functions of bile acids are primarily mediated by two key receptors: the nuclear receptor FXR and the cell surface receptor TGR5. THCA, along with its unconjugated form, hyocholic acid (HCA), exhibits a distinct pattern of receptor interaction, acting as an antagonist for FXR and an agonist for TGR5.[2][3] This dual activity positions THCA as a molecule of interest for simultaneously modulating multiple metabolic pathways.
THCA Signaling Pathways
Farnesoid X Receptor (FXR) Antagonism
Evidence strongly suggests that THCA functions as an antagonist of FXR. While direct quantitative data for THCA is limited, studies on the closely related tauro-β-muricholic acid have demonstrated competitive and reversible antagonism of FXR with an IC50 of 40 μM.[4] Similarly, hyocholic acid has been identified as an FXR antagonist. By inhibiting FXR, THCA can counteract the effects of FXR agonists like chenodeoxycholic acid (CDCA). In the liver, FXR activation normally suppresses the expression of key genes involved in bile acid synthesis (e.g., CYP7A1) and promotes the expression of genes involved in bile acid transport. In the context of metabolism, FXR activation can have complex effects, including the regulation of gluconeogenesis and lipogenesis. As an antagonist, THCA is expected to reverse these effects.
Figure 1: THCA as an Antagonist of the FXR Signaling Pathway.
Takeda G Protein-Coupled Receptor 5 (TGR5) Agonism
Various bile acids are known to activate TGR5, a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and downstream signaling cascades. Hyocholic acid species have been shown to improve glucose homeostasis through a distinct TGR5- and FXR-signaling mechanism, suggesting that THCA is a TGR5 agonist. Activation of TGR5 in intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose metabolism.
Figure 2: THCA as an Agonist of the TGR5 Signaling Pathway.
Role in Metabolic Pathways
The dual action of THCA as an FXR antagonist and a TGR5 agonist suggests a multifaceted role in regulating glucose and lipid metabolism.
Glucose Homeostasis
THCA is expected to improve glucose homeostasis through several mechanisms. By antagonizing FXR in the liver, it may lead to a decrease in the expression of gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). Simultaneously, as a TGR5 agonist, THCA can stimulate GLP-1 secretion from intestinal L-cells. GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to lower blood glucose levels.
| Gene | Function | Expected Regulation by THCA | Underlying Mechanism |
| PEPCK | Rate-limiting enzyme in gluconeogenesis | Downregulation | FXR antagonism |
| G6Pase | Catalyzes the final step of gluconeogenesis | Downregulation | FXR antagonism |
Lipid Metabolism
The impact of THCA on lipid metabolism is also anticipated to be beneficial. FXR activation is known to influence the expression of genes involved in lipogenesis and fatty acid oxidation. By antagonizing FXR, THCA may reduce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis. Conversely, FXR antagonism may lead to an increase in the expression of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. These combined effects would lead to reduced lipid accumulation in the liver.
| Gene | Function | Expected Regulation by THCA | Underlying Mechanism |
| SREBP-1c | Master regulator of lipogenesis | Downregulation | FXR antagonism |
| CPT1A | Rate-limiting enzyme in fatty acid oxidation | Upregulation | FXR antagonism |
Experimental Protocols
Quantification of this compound by LC-MS/MS
A robust and sensitive method for the quantification of THCA in biological matrices is essential for pharmacokinetic and metabolic studies.
Figure 3: General Workflow for LC-MS/MS Quantification of THCA.
Methodology:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated THCA).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).
-
-
UPLC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transition for THCA: m/z 514.3 → 80.0 (corresponding to the taurine fragment).
-
FXR Antagonist Reporter Assay
This cell-based assay is used to determine the ability of THCA to inhibit the transcriptional activity of FXR.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2 or HEK293T) in appropriate media.
-
Co-transfect the cells with an FXR expression vector, an FXR-responsive reporter plasmid (containing an FXRE upstream of a luciferase gene), and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After transfection, treat the cells with a known FXR agonist (e.g., GW4064 or CDCA) in the presence or absence of varying concentrations of THCA.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of FXR activity by THCA at each concentration and determine the IC50 value.
-
TGR5 Agonist cAMP Assay
This assay measures the ability of THCA to activate TGR5 and induce the production of intracellular cAMP.
Methodology:
-
Cell Culture:
-
Use a cell line stably or transiently expressing the human TGR5 receptor (e.g., HEK293 or CHO cells).
-
-
Treatment:
-
Treat the cells with varying concentrations of THCA for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for THCA-induced cAMP production.
-
In Vivo Studies in a Diabetic Mouse Model
To evaluate the therapeutic potential of THCA in a relevant disease model, a diabetic mouse model can be utilized.
Methodology:
-
Induction of Diabetes:
-
Induce type 2 diabetes in C57BL/6J mice by feeding a high-fat diet for an extended period (e.g., 8-12 weeks).
-
-
THCA Administration:
-
Administer THCA or vehicle control to the diabetic mice daily via oral gavage for a specified duration (e.g., 4-8 weeks). Doses can be determined based on preliminary studies.
-
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and fasting blood glucose levels regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood and tissues for analysis of plasma lipids, insulin, GLP-1, and gene expression in the liver and intestine.
-
Therapeutic Potential and Future Directions
The unique signaling profile of THCA as an FXR antagonist and TGR5 agonist makes it a promising candidate for the treatment of metabolic diseases. By simultaneously targeting these two key receptors, THCA has the potential to improve glucose control, reduce hepatic steatosis, and enhance overall metabolic health.
Future research should focus on:
-
Determining the precise binding affinities (IC50 and EC50 values) of THCA for FXR and TGR5.
-
Conducting detailed dose-response studies to elucidate the effects of THCA on the expression of key metabolic genes in vitro and in vivo.
-
Evaluating the long-term efficacy and safety of THCA in various animal models of metabolic disease.
-
Exploring the potential synergistic effects of THCA with existing therapies for type 2 diabetes and NAFLD.
Conclusion
This compound represents a novel and exciting avenue for research in the field of metabolic diseases. Its distinct ability to antagonize FXR while activating TGR5 offers a unique mechanism for modulating glucose and lipid metabolism. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this intriguing signaling molecule. As our understanding of the complex interplay between bile acids and metabolic regulation continues to grow, molecules like THCA may pave the way for the development of new and effective treatments for some of the most pressing health challenges of our time.
References
An In-depth Technical Guide on the Endogenous Production and Regulation of Taurohyocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurohyocholic acid (THCA) is a taurine-conjugated derivative of hyocholic acid (HCA), a trihydroxy bile acid. While it is a major bile acid in pigs, it is found in lower concentrations in humans. Emerging research has highlighted the unique regulatory roles of HCA and its conjugates, including THCA, in glucose and lipid metabolism, distinguishing them from other primary bile acids. This technical guide provides a comprehensive overview of the endogenous production and regulation of THCA, detailing its biosynthetic pathways, the enzymes involved, and the intricate regulatory networks that govern its homeostasis. This document also includes detailed experimental protocols for the quantification and functional analysis of THCA, along with structured tables of quantitative data and diagrams of key signaling pathways to serve as a valuable resource for researchers in the fields of gastroenterology, hepatology, and drug development.
Endogenous Production of this compound
The synthesis of this compound (THCA) is a multi-step process that begins with the biosynthesis of its precursor, hyocholic acid (HCA), from cholesterol. This is followed by a conjugation step with the amino acid taurine.
Biosynthesis of Hyocholic Acid (HCA)
Hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid in pigs, while in humans it is present at lower concentrations.[1] The primary pathway for HCA synthesis involves the 6α-hydroxylation of chenodeoxycholic acid (CDCA).
-
In Pigs: The key enzyme responsible for the 6α-hydroxylation of CDCA to form HCA is cytochrome P450 4A21 (CYP4A21) .[2] This enzyme is highly expressed in the pig liver and is the primary determinant of the high HCA content in their bile.[3]
-
In Humans: The synthesis of HCA in humans is less defined. However, evidence suggests that cytochrome P450 3A4 (CYP3A4) may be involved in the 6α-hydroxylation of non-12α-hydroxylated bile acids, such as CDCA, to produce HCA.[4]
The overall biosynthesis of primary bile acids from cholesterol occurs through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. The initial and rate-limiting step in the classic pathway is the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1) .[5] The alternative pathway is initiated by the mitochondrial sterol 27-hydroxylase (CYP27A1) . Both pathways lead to the formation of CDCA, a key precursor for HCA synthesis.
Conjugation of Hyocholic Acid to this compound
The final step in the production of THCA is the conjugation of HCA with taurine. This process, which increases the water solubility of the bile acid, occurs in the liver and involves a two-step enzymatic reaction:
-
Activation of HCA: Hyocholic acid is first activated to its coenzyme A (CoA) thioester, hyocholyl-CoA. This reaction is catalyzed by bile acid-CoA synthetase (BACS) , also known as fatty acid transport protein 5 (FATP5) or solute carrier family 27 member 5 (SLC27A5).
-
Amidation with Taurine: The hyocholyl-CoA is then conjugated with a molecule of taurine. This amidation reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) .
Regulation of this compound Production
The production of THCA is tightly regulated at multiple levels, primarily through the control of the key enzymes involved in the biosynthesis of its precursor, HCA, and the overall bile acid pool. The farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5) are central to this regulation.
Transcriptional Regulation of Bile Acid Synthesis
The synthesis of all bile acids, including HCA, is under negative feedback regulation by the bile acids themselves. This regulation is primarily mediated by the nuclear hormone receptor FXR .
When intracellular bile acid concentrations rise, they bind to and activate FXR in the liver and intestine. This activation triggers a signaling cascade that ultimately suppresses the transcription of CYP7A1 , the rate-limiting enzyme in the classic bile acid synthesis pathway. This suppression is achieved through two main mechanisms:
-
Hepatic FXR-SHP Pathway: In the liver, activated FXR induces the expression of the small heterodimer partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. SHP then binds to and inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 gene.
-
Intestinal FXR-FGF19 Pathway: In the intestine, FXR activation by bile acids stimulates the synthesis and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that ultimately leads to the repression of CYP7A1 transcription.
Unique Regulatory Roles of Hyocholic Acid Species
Recent studies have revealed that HCA and its conjugated forms, including THCA, exhibit unique regulatory properties that differentiate them from other primary bile acids like cholic acid and chenodeoxycholic acid.
-
TGR5 Agonism: HCA species act as potent agonists for TGR5 . Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.
-
FXR Antagonism: In contrast to other primary bile acids that are FXR agonists, HCA species have been shown to act as FXR antagonists in certain contexts. This antagonistic activity can reverse the FXR-mediated inhibition of proglucagon transcription, further contributing to increased GLP-1 production.
This dual activity of TGR5 agonism and FXR antagonism positions THCA and other HCA derivatives as important signaling molecules in the regulation of metabolic processes.
Quantitative Data on this compound
The concentration of THCA and its precursor HCA can vary significantly depending on the species, tissue, and physiological or pathological state.
Table 1: Concentration of Hyocholic Acid (HCA) and its Conjugates in Human and Pig Tissues
| Species | Tissue/Fluid | Analyte | Concentration | Condition | Reference |
| Human | Serum | HCA | Markedly elevated (120-fold > healthy) | Liver Cirrhosis | |
| Human | Serum | HCA species | Lower | Obesity and Diabetes | |
| Human | Serum | HCA species | Increased | Post-Gastric Bypass Surgery | |
| Human | Liver | HCA | Healthy | ||
| Pig | Liver | HCA species | 3138.21 ± 329.9 µmol/mL | Healthy | |
| Pig | Bile | HCA species | 68.33 ± 6.4 µmol/mL | Healthy | |
| Pig | Serum | HCA species | 15.17 ± 2.9 µmol/mL | Healthy | |
| Pig | Serum | THCA | Elevated | Bile Acid Supplementation |
HCA species include HCA, G-HCA, T-HCA, HDCA, G-HDCA, and T-HDCA.
Table 2: Concentration of Taurocholic Acid (TCA) in Human Serum in Liver Disease
| Condition | Analyte | Concentration (nmol/L) | Fold Change vs. Healthy | Reference |
| Healthy Control | TCA | 74.3 ± 46.8 | - | |
| Liver Cirrhosis | TCA | 1986.5 ± 1453.2 | ~26.7 | |
| Drug-Induced Liver Injury (DILI) | TCA | ≥ 1955.41 | - | |
| Intrahepatic Cholestasis of Pregnancy | TCA | Significantly elevated | - |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of THCA in serum or plasma. Optimization may be required based on the specific instrumentation and sample matrix.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of an internal standard mixture (containing a deuterated analog of THCA, e.g., d4-Taurocholic acid).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
4.1.2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the bile acids.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 5-10 µL.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for THCA: The specific parent and daughter ions for THCA should be determined by direct infusion of a standard. A common fragmentation for taurine-conjugated bile acids is the loss of the taurine sulfonic acid group (m/z 80).
-
Source Parameters: Optimize vaporizer temperature, ion transfer tube temperature, and gas flows for maximum signal intensity.
FXR Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the farnesoid X receptor (FXR).
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.
-
Co-transfect the cells with three plasmids:
-
An FXR expression plasmid (e.g., pCMV-FXR).
-
A reporter plasmid containing a luciferase gene downstream of an FXR response element (e.g., pGL3-FXRE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Use a suitable transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment:
-
After transfection (typically 24 hours), treat the cells with the test compound (e.g., THCA) at various concentrations.
-
Include a known FXR agonist (e.g., GW4064 or CDCA) as a positive control and a vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
SHP Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol measures the change in the expression of the Small Heterodimer Partner (SHP) gene, a direct target of FXR, in response to a treatment.
-
Cell Culture and Treatment:
-
Culture a suitable liver cell line (e.g., HepG2) in appropriate growth medium.
-
Treat the cells with the test compound (e.g., THCA) at various concentrations for a specified time (e.g., 6-24 hours).
-
Include a positive control (e.g., an FXR agonist) and a vehicle control.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial RNA extraction kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA and assess its purity.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a suitable primer (e.g., oligo(dT) or random hexamers).
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mixture containing:
-
cDNA template.
-
Forward and reverse primers specific for the SHP gene.
-
A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer).
-
-
Run the qPCR reaction in a real-time PCR cycler.
-
Include primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the SHP gene and the housekeeping gene in each sample.
-
Calculate the relative expression of the SHP gene using the ΔΔCt method.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Hyocholic acid - Wikipedia [en.wikipedia.org]
- 2. ELISA determination of serum hyocholic acid concentrations in humans and their possible clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Importance of gut microbiota for bile acid composition and concentration in pigs [frontiersin.org]
- 4. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Taurohyocholic Acid: An In-depth Technical Guide to its Role in the Bile Acid Pool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyocholic acid (THCA) is a taurine-conjugated form of hyocholic acid (HCA), a primary bile acid predominantly found in the bile of pigs. In humans, it is present in trace amounts under normal physiological conditions but has garnered increasing interest due to its potential role in metabolic regulation and liver diseases. This technical guide provides a comprehensive overview of THCA's contribution to the bile acid pool, its quantification, and its involvement in key signaling pathways.
This compound's Position in the Bile Acid Pool
The composition of the bile acid pool varies significantly across different species. While humans primarily synthesize cholic acid (CA) and chenodeoxycholic acid (CDCA), the porcine bile acid pool is uniquely dominated by hyocholic acid and its derivatives.
Quantitative Contribution of this compound
The contribution of THCA to the total bile acid pool is species-dependent and influenced by physiological and pathological states.
| Species | Condition | Sample Type | This compound (THCA) Contribution | Reference |
| Pig | Healthy | Plasma | ~76% (of total hyocholic acid and its derivatives) | [1][2] |
| Human | Healthy | Duodenal Aspirate | Undetectable | [3] |
| Human | Dyspepsia (during taurohyodeoxycholic acid administration) | Duodenal Aspirate | 2% - 13% of total biliary bile acids | [3] |
| Human | Hepatitis B-induced Cirrhosis | Urine | Increased levels | [4] |
| Rat | Healthy (during THDCA infusion) | Bile | Efficiently secreted without metabolism | |
| Mouse | Healthy | Liver | Decreased levels after taurocholic acid feeding |
Experimental Protocols for this compound Analysis
Accurate quantification of THCA in biological matrices is crucial for understanding its physiological and pathophysiological roles. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bile acid analysis due to its high sensitivity and specificity.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix.
1. Serum/Plasma:
-
Protein Precipitation: This is a common and straightforward method.
-
To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile or methanol containing an internal standard (e.g., d4-Taurocholic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
2. Liver Tissue:
-
Homogenization and Liquid-Liquid Extraction:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Homogenize the tissue in a suitable solvent (e.g., 1 mL of 75% methanol).
-
Add a non-polar solvent (e.g., 2 mL of methyl tert-butyl ether) and vortex.
-
Add water to induce phase separation and centrifuge.
-
Collect the lower aqueous phase containing the bile acids.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
3. Fecal Samples:
-
Solid Phase Extraction (SPE):
-
Homogenize a weighed amount of fecal sample in a suitable buffer.
-
Centrifuge to pellet solid debris.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the bile acids with methanol.
-
Dry the eluate and reconstitute for analysis.
-
HPLC-MS/MS Analysis
-
Chromatographic Separation: A reverse-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for THCA and the internal standard.
Signaling Pathways Involving this compound
Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G-protein coupled receptors to regulate various metabolic processes. Hyocholic acid and its derivatives have been shown to have a unique signaling profile, particularly in the context of glucose homeostasis.
TGR5 Activation and FXR Inhibition
A key finding is that hyocholic acid (and likely its taurine conjugate, THCA) can simultaneously activate the G-protein coupled bile acid receptor 1 (TGR5) and inhibit the farnesoid X receptor (FXR). This dual action is significant as it leads to an enhanced secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating blood sugar.
THCA signaling pathway in an enteroendocrine L-cell.
Experimental Workflow for THCA Analysis
A typical workflow for the investigation of THCA's role in a clinical or preclinical study involves several key stages, from sample collection to data analysis.
A generalized experimental workflow for THCA analysis.
Conclusion
This compound, while a minor component of the human bile acid pool, represents a significant portion in other species such as pigs. Its unique signaling properties, particularly the dual activation of TGR5 and inhibition of FXR, highlight its potential as a therapeutic target for metabolic diseases. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify THCA and further investigate its role in health and disease. Continued research into the specific mechanisms and clinical relevance of THCA is warranted to fully elucidate its therapeutic potential.
References
- 1. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HKU Scholars Hub: Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism [hub.hku.hk]
- 3. Effect of chronic administration of tauro-hyodeoxycholic acid on biliary bile acid composition and on biliary lipid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Physiological Concentrations of Taurohyocholic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physiological concentrations of Taurohyocholic acid (THCA) across various species. It is intended for researchers, scientists, and drug development professionals interested in the role of this specific bile acid in physiology and disease. This document summarizes quantitative data, details experimental methodologies for THCA quantification, and visualizes relevant biological pathways.
Introduction to this compound
This compound is a taurine-conjugated primary bile acid. In the liver, primary bile acids are synthesized from cholesterol and subsequently conjugated with either taurine or glycine before being secreted into the bile. THCA is a derivative of hyocholic acid, a bile acid predominantly found in pigs. While less abundant in other species compared to more common bile acids like taurocholic acid (TCA) and glycocholic acid (GCA), the interest in THCA is growing due to its potential roles in metabolic regulation and as a biomarker for certain diseases.
Physiological Concentrations of this compound
The physiological concentration of this compound varies significantly across species and within different biological matrices. The following table summarizes the available quantitative data for THCA in healthy, untreated subjects. It is important to note that concentrations can be influenced by factors such as diet, gut microbiome composition, and specific analytical methods used for quantification.
| Species | Tissue/Biofluid | Concentration | Notes |
| Human | Serum | ≤0.02 nmol/mL | Reference value from a clinical laboratory test. |
| Pig | Serum | ~2.5 ng/mL | In growing-finishing pigs on a control diet. |
| Bile | Predominantly found | THCA is a major bile acid in pigs, but specific physiological concentrations in bile are not readily available in the reviewed literature. | |
| Mouse | Liver | ~0.02 nmol/g | In the liver of control C57BL/6J mice from a study investigating a high-fat diet. |
| Plasma/Serum | Not consistently detected | Several studies on mouse plasma/serum bile acid profiles do not report detectable levels of THCA under normal physiological conditions. | |
| Rat | Plasma/Serum/Bile/Liver | Data not available | Specific physiological concentrations of this compound in rats were not found in the reviewed literature. |
Note: The scarcity of quantitative data for THCA in some species and tissues highlights the need for further research in this area. The provided values should be considered as reference points, and it is recommended to establish baseline concentrations for specific experimental models.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in biological matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the differentiation of THCA from other structurally similar bile acids. Below is a synthesized, detailed methodology based on established protocols for bile acid analysis.
Sample Preparation (Serum/Plasma)
-
Thawing and Centrifugation: Thaw frozen serum or plasma samples on ice. Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet any precipitates.
-
Protein Precipitation: Transfer a known volume of the supernatant (e.g., 100 µL) to a new microcentrifuge tube. Add a 4-fold volume of ice-cold acetonitrile (400 µL) containing a mixture of deuterated bile acid internal standards (including a THCA internal standard if available).
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for bile acid separation (e.g., Hypersil GOLD™ C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a small percentage of an acidifier, such as 0.1% formic acid.
-
Mobile Phase B: A mixture of organic solvents, typically methanol and acetonitrile (e.g., 1:1 v/v), also containing 0.1% formic acid.
-
Gradient Elution: A gradient elution is employed to separate the bile acids based on their hydrophobicity. The gradient typically starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 40-50°C, to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis as they readily form [M-H]- ions.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for each bile acid and its corresponding internal standard.
-
Precursor Ion: The deprotonated molecule of THCA ([M-H]-).
-
Product Ion: A characteristic fragment ion of THCA, often corresponding to the loss of the taurine group or other specific fragments.
-
-
Data Analysis: The concentration of THCA in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of THCA.
-
Signaling Pathways Involving Bile Acids
Bile acids are not only important for digestion but also act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. This is primarily mediated through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein coupled receptor 5 (TGR5). While specific signaling pathways for this compound are not well-defined in the literature, the general mechanisms of bile acid signaling are illustrated below. Additionally, a specific pathway identified for the related compound Taurocholic acid (TCA) is also presented.
Figure 1: General Bile Acid Signaling Pathways.
A specific signaling pathway has been elucidated for Taurocholic acid (TCA), a structurally similar taurine-conjugated bile acid. TCA has been shown to promote the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis, through the Sphingosine-1-Phosphate Receptor 2 (S1PR2) and subsequent activation of the p38 MAPK/YAP signaling cascade.
Figure 2: Taurocholic Acid Signaling in Hepatic Stellate Cells.
Conclusion
This technical guide provides a summary of the current knowledge on the physiological concentrations of this compound in various species. The available data, though limited for some species, indicates a significant inter-species variation in the abundance of this bile acid. The provided LC-MS/MS protocol offers a robust methodology for the accurate quantification of THCA in biological samples. The visualization of general bile acid signaling pathways and a specific pathway for the related compound TCA provides a framework for understanding the potential biological roles of THCA. Further research is warranted to establish a more comprehensive profile of THCA concentrations across different species and tissues and to elucidate its specific signaling mechanisms and physiological functions.
The role of Taurohyocholic acid in lipid digestion and absorption
An In-depth Technical Guide on the Role of Taurohyocholic Acid in Lipid Digestion and Absorption
Introduction to this compound (THCA)
This compound (THCA), also known as taurohyodeoxycholic acid, is a 6α-hydroxylated bile acid. Like all bile acids, it is an amphipathic molecule synthesized from cholesterol in the liver and conjugated with the amino acid taurine. This structure imparts a detergent-like property, which is fundamental to its role in the digestion and absorption of dietary lipids.[1][2] Bile acids are critical for emulsifying fats in the aqueous environment of the intestine, a process that increases the surface area available for enzymatic digestion.[3][4] Beyond this classical role, bile acids, including THCA, are now recognized as signaling molecules that regulate lipid metabolism, glucose homeostasis, and energy expenditure through interactions with specific receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[5] This guide provides a comprehensive overview of the mechanisms by which THCA contributes to lipid processing, the signaling pathways it influences, and the experimental methodologies used to elucidate its functions.
Core Mechanism: Emulsification and Micelle Formation
The primary function of bile acids in the intestinal lumen is the emulsification of large lipid globules into smaller droplets. This mechanical digestion vastly increases the surface area of the fat, allowing for efficient action by pancreatic lipases. Following enzymatic hydrolysis of triglycerides into fatty acids and monoglycerides, THCA and other bile acids are crucial for the formation of mixed micelles.
These micelles are complex, water-soluble aggregates that incorporate the products of lipid digestion, as well as cholesterol and fat-soluble vitamins. The hydrophilic outer surface of the micelle, composed of the polar groups of the bile acids, allows it to diffuse through the unstirred water layer adjacent to the intestinal epithelium, delivering the lipid cargo to the enterocytes for absorption. The concentration at which bile acids begin to self-assemble into micelles is known as the Critical Micelle Concentration (CMC), a key characteristic of their surfactant properties.
dot
Caption: Logical workflow of lipid digestion and micelle formation mediated by THCA.
Quantitative Impact on Biliary Lipid Secretion
While the direct quantification of THCA's effect on intestinal lipid absorption is not extensively detailed, its impact on the composition of bile, a key factor in digestion, has been studied. Research in cholecystectomized patients has shown that THCA influences the secretion of cholesterol and phospholipids into the bile. These lipids are essential components of mixed micelles.
A key study compared the effects of intraduodenal infusion of THCA (taurohyodeoxycholic acid) with tauroursodeoxycholic acid (TUDCA). The results demonstrated that THCA stimulates a significantly greater secretion of both cholesterol and phospholipids per unit of bile acid secreted compared to TUDCA. This suggests that enrichment of the bile acid pool with THCA could alter the lipid-carrying capacity of bile.
Table 1: Comparative Effects of THCA and TUDCA on Biliary Lipid Secretion
| Parameter | This compound (THCA) | Tauroursodeoxycholic Acid (TUDCA) | P-value |
|---|---|---|---|
| Cholesterol Secretion (μmol/μmol of bile acid) | 0.098 | 0.061 | < .05 |
| Phospholipid Secretion (μmol/μmol of bile acid) | 0.451 | 0.275 | < .05 |
| Phospholipid/Cholesterol Secretory Ratio | 3.88 | 3.09 | < .05 |
(Data sourced from a study on cholecystectomized patients with interrupted enterohepatic circulation)
Further preliminary reports corroborate these findings, showing that THCA infusion leads to a greater increase in the biliary concentration of phospholipids compared to TUDCA, while biliary cholesterol concentration remains relatively unchanged from baseline.
Table 2: Biliary Lipid Concentrations Before and After Bile Acid Infusion
| Biliary Component | Basal Concentration (mM/l) | After THCA Infusion (mM/l) | After TUDCA Infusion (mM/l) |
|---|---|---|---|
| Phospholipids | 2.78 ± 1.67 | 4.12 ± 1.23 | 3.14 ± 0.98 |
| Cholesterol | 1.98 ± 0.58 | 1.89 ± 0.63 | 0.85 ± 0.08 |
(Data from a preliminary report on cholecystectomized T-tube patients)
Regulation of Lipid Metabolism via Cellular Receptors
Bile acids are potent signaling molecules that activate nuclear and cell surface receptors to regulate gene expression related to lipid and glucose metabolism. The two primary receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Pathway
FXR is a nuclear receptor highly expressed in the liver and intestine. When activated by a bile acid like THCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences, known as FXR response elements, in the promoter regions of target genes. This action modulates the transcription of numerous genes involved in lipid homeostasis. For instance, FXR activation can reduce the synthesis of very-low-density lipoprotein (VLDL) and chylomicrons and induce the expression of the VLDL receptor, which helps clear plasma triglycerides. Studies in mice have shown that the effects of other bile acids, such as taurocholic acid (TCA), on postprandial lipemia are largely dependent on FXR activation.
dot
Caption: Simplified signaling pathway of the Farnesoid X Receptor (FXR) activated by THCA.
Takeda G-protein-coupled Receptor 5 (TGR5) Pathway
TGR5 is a cell membrane-bound G-protein-coupled receptor found in various tissues, including the intestine and liver cells like Kupffer cells. Upon binding of a bile acid, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP triggers downstream signaling cascades, such as the activation of Protein Kinase A (PKA). TGR5 activation is linked to improved glucose homeostasis and energy expenditure. Studies on other bile acids have shown that TGR5 activation can promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a role in regulating insulin secretion and can lower postprandial lipemia.
dot
Caption: Overview of the TGR5 signaling cascade initiated by bile acid binding.
Experimental Protocols
The study of bile acid function requires specialized experimental models to measure their effects on lipid digestion, absorption, and metabolism. Methodologies range from in vivo human and animal studies to in vitro assays.
In Vivo Human Infusion Studies
This protocol is designed to assess the direct effect of a specific bile acid on biliary lipid secretion by replacing the endogenous bile acid pool.
-
Subject Selection: Cholecystectomized patients with a T-tube inserted for bile drainage are selected. This allows for the interruption of the normal enterohepatic circulation and direct collection of bile.
-
Procedure:
-
A baseline period is established where the patient's own bile is collected to analyze the endogenous lipid composition.
-
The endogenous bile acid pool is depleted by draining the bile.
-
A specific bile acid, such as THCA, is infused intraduodenally at a constant rate (e.g., 0.8 to 1.0 g/h for 3 hours).
-
Bile is continuously collected via the T-tube throughout the infusion period.
-
Blood samples are taken before and after the infusion to monitor for any signs of hepatotoxicity by analyzing liver function tests.
-
-
Analysis: The collected bile is analyzed for the composition of bile acids, cholesterol, and phospholipids. This allows for the calculation of secretion rates and ratios, providing insight into how the infused bile acid alters bile composition. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are often employed for precise quantification of individual bile acid species.
References
- 1. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]
- 5. Protective effects of taurocholic acid on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper - Food & Function (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols for the Quantitative Analysis of Taurohyocholic Acid using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyocholic acid (THCA) is a taurine-conjugated primary bile acid found in various biological matrices. As a member of the bile acid pool, it plays a role in the digestion and absorption of fats and fat-soluble vitamins. The quantification of THCA and other bile acids is crucial in metabolic research and drug development, as their profiles can be indicative of liver function and various metabolic diseases. This document provides a detailed protocol for the quantitative analysis of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, making it the gold standard for bile acid analysis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound. These parameters are essential for setting up a robust and reproducible analytical method.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Precursor Ion (Q1) | m/z 514.3 |
| Product Ion (Q3) | m/z 80.0 |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Collision Energy (CE) | Optimized for specific instrument (Typical range: -30 to -50 eV) |
| Declustering Potential (DP) | Optimized for specific instrument (Typical range: -40 to -80 V) |
| Other Fragments | Taurine-related fragments at m/z 124.01 and 106.98 may also be observed.[2] |
Note: The optimal CE and DP values should be determined empirically on the specific mass spectrometer being used.
Table 2: Chromatographic Conditions
| Parameter | Description |
| LC Column | C18 Reverse-Phase Column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Gradient | A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation from isomers. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C[3] |
| Injection Volume | 5 - 10 µL[3] |
Table 3: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 nM |
| Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
Experimental Protocols
Standard and Sample Preparation
A detailed protocol for the preparation of calibration standards and the extraction of this compound from plasma samples is provided below.
Materials:
-
This compound certified reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled bile acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Plasma samples (stored at -80°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a primary stock solution of the internal standard in methanol.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the this compound stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the internal standard at a constant concentration.
-
-
Sample Extraction (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and transfer to an HPLC vial with an insert for analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocol:
-
Instrument Setup:
-
Set up the LC system with the parameters outlined in Table 2 .
-
Set up the mass spectrometer with the parameters from Table 1 . Operate the ESI source in negative ion mode.
-
Optimize the collision energy and declustering potential for the specific instrument by infusing a standard solution of this compound.
-
-
Analysis Sequence:
-
Inject a blank sample (reconstitution solvent) to ensure no carryover.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject the prepared plasma samples.
-
Inject quality control (QC) samples at low, medium, and high concentrations periodically throughout the sample sequence to monitor instrument performance and data quality.
-
-
Data Processing:
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the plasma samples.
-
Visualizations
References
Synthesis and Purification of Taurohyocholic Acid for Research Applications
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyocholic acid (THCA) is a taurine-conjugated derivative of hyocholic acid, a primary bile acid predominantly found in porcine bile. As a hydrophilic bile acid, THCA plays a significant role in lipid digestion and absorption. Emerging research has highlighted its involvement in metabolic regulation, including glucose homeostasis and the modulation of gut microbiota. Notably, THCA is an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, which is implicated in the secretion of glucagon-like peptide-1 (GLP-1). This activity makes THCA a molecule of interest for research in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. Furthermore, like other bile acids, its signaling through the farnesoid X receptor (FXR) pathway contributes to the regulation of bile acid homeostasis.
This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes, enabling the production of a high-purity compound for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
| Molecular Formula | C₂₆H₄₅NO₇S |
| Molecular Weight | 515.7 g/mol |
| CAS Number | 32747-07-2 |
| Appearance | White to off-white crystalline powder |
| Purity (for research) | ≥95%[1] |
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial synthesis of its precursor, hyocholic acid, followed by its conjugation with taurine.
Step 1: Synthesis of Hyocholic Acid from Chenodeoxycholic Acid
This protocol is adapted from a method involving the Rubottom oxidation of a silyl enol ether intermediate.[2]
Experimental Protocol:
-
Protection of Carboxylic Acid: Chenodeoxycholic acid (1 equivalent) is dissolved in a suitable solvent such as methanol. A catalytic amount of acid (e.g., HCl) is added, and the mixture is stirred at room temperature to form the methyl ester.
-
Formation of Silyl Enol Ether: The methyl chenodeoxycholate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere. The solution is cooled, and a strong base such as lithium diisopropylamide (LDA) is added, followed by a silylating agent like trimethylsilyl chloride (TMSCl) to form the silyl enol ether.
-
Rubottom Oxidation: The silyl enol ether is then oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to introduce a hydroxyl group at the C6 position.
-
Deprotection and Hydrolysis: The resulting product is then subjected to hydrolysis using a base like potassium hydroxide in aqueous methanol to cleave the methyl ester and yield hyocholic acid.[3]
-
Purification of Hyocholic Acid: The crude hyocholic acid can be purified by column chromatography on silica gel.
Expected Yield: The overall yield for the synthesis of chenodeoxycholic acid from hyodeoxycholic acid has been reported to be around 10.7% over several steps, suggesting that the reverse process described here would have a comparable, though likely higher, yield.[4]
Step 2: Conjugation of Hyocholic Acid with Taurine
This protocol utilizes a peptide coupling reagent for an efficient, one-step conjugation.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve hyocholic acid (1.0 equivalent) and taurine (2.0 equivalents) in a suitable solvent mixture, such as dimethylformamide (DMF).
-
Addition of Coupling Agent: Add triethylamine to the mixture, followed by the dropwise addition of diethyl phosphorocyanidate (DEPC) (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched and the product is extracted.
-
Purification: The crude this compound can be purified by recrystallization or by solid-phase extraction using a C18 cartridge.
Expected Yield: This method has been reported to yield taurine-conjugated bile acids in the range of 89-93%.
Purification of this compound
High-purity this compound is essential for reliable experimental results. The following protocols outline methods for its purification.
Recrystallization
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol.
-
Slowly add a co-solvent in which the product is less soluble, like acetone or water, until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
High-Performance Liquid Chromatography (HPLC)
For analytical and semi-preparative scale purification, reversed-phase HPLC is a suitable method.
Experimental Protocol:
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol) is typically employed.
-
Detection: Detection can be achieved using a UV detector at a low wavelength (around 205 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Step | Parameter | Typical Value |
| Hyocholic Acid Synthesis | Overall Yield | ~10-30% (estimated) |
| Taurine Conjugation | Yield | 89-93% |
| Purification | Final Purity | ≥95% |
Signaling Pathways of this compound
This compound, like other bile acids, is a signaling molecule that exerts its effects through various receptors, primarily TGR5 and FXR.
TGR5 Signaling Pathway and GLP-1 Secretion
This compound is an agonist of TGR5, a G-protein coupled receptor expressed in various tissues, including intestinal L-cells. Activation of TGR5 in these cells stimulates the secretion of GLP-1, a key incretin hormone in glucose homeostasis.
FXR Signaling Pathway and Bile Acid Homeostasis
Taurocholic acid, a structurally similar taurine-conjugated bile acid, is known to activate FXR. By extension, this compound is also expected to be an FXR agonist. FXR is a nuclear receptor that plays a crucial role in regulating the synthesis and transport of bile acids, creating a negative feedback loop.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound for research applications. The availability of high-purity THCA will facilitate further investigation into its physiological roles and therapeutic potential, particularly in the context of metabolic diseases. Adherence to these detailed methodologies will ensure the production of a reliable and well-characterized compound for advancing research in this promising field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The synthesis of taurocholic and glycocholic acids in human liver homogenates and subcellular fractions in obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. An improved synthesis of taurine- and glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Taurohyocholic Acid as a Substrate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyocholic acid (THCA) is a conjugated primary bile acid formed in the liver through the conjugation of hyocholic acid with taurine. While not one of the most abundant bile acids in humans, it serves as a valuable substrate in various enzymatic assays, particularly in the fields of drug metabolism and toxicology. Its primary application is as a probe substrate for the Bile Salt Export Pump (BSEP; ABCB11), an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes. Inhibition of BSEP can lead to the accumulation of cytotoxic bile acids in the liver, a key initiating event in drug-induced liver injury (DILI). Consequently, assessing the inhibitory potential of new chemical entities on BSEP-mediated transport of substrates like THCA is a critical step in preclinical drug safety evaluation.
Furthermore, as a bile acid, THCA can act as a signaling molecule by activating nuclear receptors, most notably the Farnesoid X Receptor (FXR). FXR is a master regulator of bile acid, lipid, and glucose homeostasis. Assays measuring the activation of FXR by THCA can provide insights into the potential metabolic effects of drug candidates or other xenobiotics.
This document provides detailed application notes and protocols for the use of this compound as a substrate in BSEP inhibition assays and as an activator in FXR signaling assays.
Data Presentation
Table 1: Kinetic Parameters for Taurocholic Acid Transport by BSEP
| Parameter | Value | Species | Assay System | Reference |
| K_m_ | 17.8 ± 5.0 µM | Human | Sf9 membrane vesicles | [1] |
| V_max_ | 286.2 ± 28.2 pmol/mg protein/min | Human | Sf9 membrane vesicles | [1] |
Table 2: IC₅₀ Values of Known BSEP Inhibitors Using Taurocholic Acid as a Substrate
| Inhibitor | IC₅₀ Value | Species | Assay System | Reference |
| Cyclosporin A | 4.6 ± 1.2 µM | Human | Sf9 membrane vesicles | [1] |
| Indocyanine Green | 3.7 ± 1.3 µM | Human | Sf9 membrane vesicles | [1] |
| Ketoconazole | 3.0 µM | Human | Primary hepatocytes | [2] |
| Saquinavir | 0.4 µM | Human | Primary hepatocytes | |
| Troglitazone | 0.5 µM | Human | Primary hepatocytes | |
| Bosentan | 12 µM | Human | Not Specified |
Signaling Pathway
Farnesoid X Receptor (FXR) Signaling Pathway
This compound, like other bile acids, can activate the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control bile acid levels. Furthermore, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), enhancing the efflux of bile acids from hepatocytes into the bile.
Caption: FXR signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: BSEP Inhibition Assay Using Inverted Membrane Vesicles
This protocol describes a method to assess the inhibitory potential of a test compound on the transport of this compound by the Bile Salt Export Pump (BSEP) using commercially available inverted membrane vesicles from cells overexpressing human BSEP.
Materials:
-
Human BSEP-overexpressing membrane vesicles
-
Control membrane vesicles (not expressing BSEP)
-
[³H]-Taurocholic acid (Radiolabeled substrate)
-
Unlabeled Taurocholic acid
-
Test compound
-
Known BSEP inhibitor (e.g., Cyclosporin A) as a positive control
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl₂)
-
ATP solution (in Assay Buffer)
-
AMP solution (in Assay Buffer, for control)
-
Ice-cold Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control.
-
Prepare a working solution of [³H]-Taurocholic acid in Assay Buffer at a concentration below its K_m_ (e.g., 1 µM).
-
-
Assay Setup:
-
On ice, pre-mix the BSEP or control membrane vesicles with the [³H]-Taurocholic acid working solution and the test compound or control vehicle.
-
Add the membrane vesicle suspension to a 96-well plate.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
-
Initiation of Transport:
-
Initiate the transport reaction by adding ATP solution to the wells.
-
For negative controls, add AMP solution instead of ATP to determine non-specific binding and passive transport.
-
-
Incubation:
-
Incubate the plate for a predetermined time within the linear range of uptake (e.g., 5 minutes) at 37°C.
-
-
Termination of Transport and Filtration:
-
Stop the reaction by adding ice-cold Wash Buffer to each well.
-
Rapidly transfer the contents of the wells to a 96-well filter plate and apply vacuum to separate the vesicles from the assay medium.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound substrate.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the counts in the ATP-containing wells.
-
Determine the percent inhibition of BSEP activity by the test compound relative to the vehicle control.
-
If multiple concentrations of the test compound were used, calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow: BSEP Inhibition Assay
Caption: Workflow for the BSEP inhibition vesicular transport assay.
Protocol 2: FXR Activation Reporter Assay
This protocol describes a cell-based reporter gene assay to measure the activation of the Farnesoid X Receptor (FXR) by this compound.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmids for human FXR and RXRα
-
A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound
-
A known FXR agonist (e.g., GW4064) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium until they reach the desired confluency for transfection.
-
Co-transfect the cells with the FXR, RXRα, FXRE-luciferase reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After transfection, allow the cells to recover for a specified period (e.g., 24 hours).
-
Remove the transfection medium and replace it with fresh medium containing various concentrations of this compound, the positive control, or vehicle control.
-
-
Incubation:
-
Incubate the cells with the compounds for a sufficient duration to allow for gene expression (e.g., 18-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Measure the firefly luciferase activity (from the FXRE-reporter) and the control luciferase activity (e.g., Renilla) in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.
-
If multiple concentrations were tested, determine the EC₅₀ value for this compound by fitting the data to a dose-response curve.
-
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for utilizing this compound as a substrate in key enzymatic and cellular assays. The BSEP inhibition assay is crucial for assessing the DILI potential of drug candidates, while the FXR activation assay offers a means to investigate their potential effects on metabolic pathways. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of the safety and pharmacological profiles of novel chemical entities.
References
In Vitro Applications of Taurocholic Acid on Cultured Cell Lines: Application Notes and Protocols
For research, scientific, and drug development professionals.
Note on Taurohyocholic Acid: Extensive literature searches for in vitro studies specifically focused on this compound (THCA) on cultured cell lines yielded limited detailed experimental data. One study identified THCA as a potential biomarker for predicting the efficacy of cancer therapies in hepatocellular carcinoma, but did not provide in-depth in vitro mechanistic studies.[1] Due to this scarcity of specific data, this document will focus on the closely related and well-studied tauro-conjugated bile acid, Taurocholic acid (TCA) . The findings presented here for TCA may provide valuable insights and a starting point for research on other tauro-conjugated bile acids like THCA.
Introduction to Taurocholic Acid (TCA)
Taurocholic acid is a primary bile acid, conjugated with taurine in the liver. It plays a crucial role in the emulsification and absorption of fats in the intestine. Beyond its digestive functions, emerging in vitro research has highlighted its involvement in various cellular processes, including cell proliferation, migration, and signaling. These studies are pivotal in understanding its potential therapeutic or pathological roles in various conditions, including liver diseases and cancer.
Effects of Taurocholic Acid on Cultured Cell Lines
In vitro studies have demonstrated that TCA can exert diverse, context-dependent effects on different cell lines. These effects range from promoting cell proliferation and activation in hepatic stellate cells to inhibiting migration in endothelial cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of Taurocholic acid on various cell lines.
Table 1: Effect of Taurocholic Acid on Hepatic Stellate Cell (HSC) Activation
| Cell Line | Assay | TCA Concentration | Observed Effect | Reference |
| LX-2 (human HSC) | CCK-8 Proliferation Assay | 12.5–200 μM | Dose-dependent increase in cell proliferation | [2] |
| JS-1 (mouse HSC) | CCK-8 Proliferation Assay | >200 μM | Increased cell proliferation | [2] |
| LX-2 | Western Blot | 100 μM | Increased expression of α-SMA and Collagen I | [3] |
| LX-2 | Western Blot | Not specified | Increased expression of TLR4 | [3] |
Table 2: Effect of Taurocholic Acid on Endothelial and Epithelial Cells
| Cell Line | Assay | TCA Concentration | Observed Effect | Reference |
| RF/6A (macaque choroidal endothelial) | Cell Migration Assay | 100, 200, 500 μM | Significant inhibition of VEGF-induced cell migration | |
| RF/6A | Tube Formation Assay | 200, 500 μM | Significant inhibition of VEGF-induced tube formation | |
| HRPEpiC (primary human RPE) | TEER Measurement | 100, 200, 500 μM | Significant preservation of TEER in paraquat-treated cells | |
| EAhy926 | MTT Assay | Not specified | Effect on cell viability observed | |
| HTR-8/SVneo | MTT Assay | Not specified | Effect on cell viability observed |
Signaling Pathways Modulated by Taurocholic Acid
Taurocholic acid has been shown to activate specific signaling pathways, leading to downstream cellular responses. One of the key pathways identified is the S1PR2/p38 MAPK/YAP signaling cascade in hepatic stellate cells.
S1PR2/p38 MAPK/YAP Signaling Pathway
In hepatic stellate cells, TCA has been found to bind to the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor. This interaction initiates a signaling cascade involving the activation of p38 Mitogen-Activated Protein Kinase (MAPK), which in turn leads to the activation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP). Nuclear YAP then promotes the transcription of genes involved in cell proliferation and fibrosis.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study the effects of Taurocholic acid on cultured cell lines.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of TCA on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Taurocholic acid (TCA)
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
TCA Treatment: Prepare a series of TCA concentrations in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TCA. Include a vehicle control (medium without TCA).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Transwell Assay)
This protocol describes a common method to assess the effect of TCA on cell migration using a Transwell system (also known as a Boyden chamber assay).
Materials:
-
Taurocholic acid (TCA)
-
Cultured cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert. If testing the inhibitory effect of TCA, include it in the cell suspension in the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10 minutes. Then, stain the cells by immersing the insert in a staining solution for 15-20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Cell Counting: Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis: Quantify the cell migration by comparing the number of migrated cells in the TCA-treated groups to the control group.
Western Blotting for Protein Expression Analysis
This protocol outlines the general steps for analyzing the expression of specific proteins (e.g., α-SMA, Collagen I, TLR4) in cells treated with TCA.
Materials:
-
Taurocholic acid (TCA)
-
Cultured cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with TCA for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the in vitro effects of Taurocholic acid on a cultured cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taurohyocholic Acid as a Biomarker for Liver Disease Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of liver disease diagnostics is actively evolving, with a significant focus on identifying non-invasive biomarkers that can accurately reflect disease stage, predict progression, and inform therapeutic response. Bile acids, once viewed primarily as agents of digestion, are now recognized as critical signaling molecules in liver pathophysiology. Alterations in their serum profiles are indicative of underlying hepatic dysfunction.
This document focuses on Taurohyocholic acid (THCA), a taurine-conjugated secondary bile acid, as an emerging biomarker with significant potential in the context of liver disease progression, particularly in hepatocellular carcinoma (HCC). Furthermore, we will discuss the closely related and more extensively studied Taurocholic acid (TCA) and its established role in driving liver fibrosis, the common precursor to cirrhosis and HCC. These notes provide a summary of key quantitative findings, detailed experimental protocols for quantification, and an overview of the relevant signaling pathways.
This compound (THCA) as a Predictive Biomarker in Hepatocellular Carcinoma
Recent evidence highlights the potential of plasma THCA levels to predict the efficacy of combination therapies for unresectable hepatocellular carcinoma (uHCC). A 2024 study involving patients treated with tyrosine kinase inhibitors (TKIs) and programmed cell death protein-1 (PD-1) inhibitors found that pre-treatment plasma THCA levels were significantly associated with treatment response and patient survival.[1][2]
Data Presentation: THCA in HCC Treatment Response
Patients with lower baseline THCA levels demonstrated a significantly better response to therapy and improved survival outcomes.[1][2] The optimal cut-off value for baseline plasma THCA to predict survival was determined to be 7.48 nmol/L.[2]
| Parameter | Low THCA Group (<7.48 nmol/L) | High THCA Group (≥7.48 nmol/L) | p-value | Reference |
| Treatment Response Rate | 73.7% | 37.8% | < 0.05 | |
| Median Progression-Free Survival | 7.6 months | 4.9 months | 0.027 | |
| Median Overall Survival | 23.7 months | 11.6 months | 0.006 |
Taurocholic Acid (TCA) as a Biomarker and Driver of Liver Fibrosis and Cirrhosis
While THCA is an emerging biomarker in HCC, the structurally similar Taurocholic acid (TCA) is well-established as both a biomarker and a pro-fibrogenic factor in the progression of liver cirrhosis. Serum concentrations of TCA are significantly elevated in patients with liver cirrhosis and positively correlate with the severity of the disease, as measured by the Child-Pugh classification.
Data Presentation: TCA in Liver Cirrhosis
Studies have consistently shown that TCA is one of the most significantly changed bile acids in the serum of cirrhotic patients compared to healthy individuals.
| Analyte | Condition | Fold Change (vs. Healthy Controls) | Correlation with Disease Severity (Child-Pugh Score) | Reference |
| Taurocholic Acid (TCA) | Liver Cirrhosis | Significantly Increased | Positive Correlation | |
| Total Bile Acids | Liver Cirrhosis | Significantly Increased | Positive Correlation |
Signaling Pathways in Liver Disease Progression
The pro-fibrotic effects of bile acids like TCA are mediated through the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.
Disclaimer: The following signaling pathways have been elucidated for Taurocholic Acid (TCA). Due to the structural similarity between TCA and THCA, these pathways may be relevant for THCA as well, but this has not yet been experimentally confirmed.
Two key signaling pathways have been identified for TCA-mediated HSC activation:
-
S1PR2/p38 MAPK/YAP Pathway: TCA acts as an agonist for the Sphingosine 1-phosphate receptor 2 (S1PR2) on HSCs. This binding initiates a downstream cascade involving p38 Mitogen-Activated Protein Kinase (MAPK), leading to the activation of the transcriptional co-activator Yes-associated protein (YAP). Activated YAP translocates to the nucleus, promoting the expression of pro-fibrotic genes.
-
TLR4 Pathway: TCA can also upregulate the expression of Toll-Like Receptor 4 (TLR4) on HSCs. Activation of TLR4 is a well-known pro-inflammatory and pro-fibrotic signal, leading to increased expression of alpha-smooth muscle actin (α-SMA) and type I collagen, hallmarks of HSC activation.
Visualization of Signaling Pathways
Experimental Protocols
Quantification of this compound (THCA) in Human Plasma/Serum by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of THCA and other bile acids. Optimization and validation are required for specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
This compound (THCA) analytical standard
-
Isotopically labeled internal standard (e.g., THCA-d4)
-
HPLC or UPLC grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma or serum (double charcoal stripped serum for calibration standards)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples and standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, calibrator, or quality control (QC) sample.
-
Add 10 µL of the internal standard working solution (containing THCA-d4) to each tube and briefly vortex.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at ~13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or LC-MS vial.
-
The sample is ready for injection. Alternatively, for higher concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL of 50% methanol/water).
3. Liquid Chromatography (LC) Conditions:
-
System: UPLC/HPLC system
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
-
Gradient: Develop a gradient to separate THCA from other isomeric bile acids. A typical gradient might start at 20-30% B, ramp up to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate.
4. Mass Spectrometry (MS) Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimize ion spray voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions:
-
THCA: Determine the optimal precursor and product ions. For a taurine-conjugated bile acid, a common product ion results from the loss of the taurine group (SO3, m/z 80). The precursor ion will be [M-H]⁻.
-
THCA-d4 (IS): Determine the corresponding precursor and product ions for the labeled internal standard.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve using the charcoal-stripped serum spiked with known concentrations of THCA.
-
Plot the peak area ratio (THCA/THCA-d4) against the nominal concentration of the calibrators.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the curve.
-
Quantify the THCA concentration in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Experimental Workflow
Conclusion
This compound is a promising, minimally invasive biomarker for predicting treatment response in hepatocellular carcinoma. Its utility in monitoring the progression of other liver diseases, such as fibrosis and cirrhosis, warrants further investigation. The structurally related bile acid, TCA, is already an established factor in the progression of liver fibrosis, and the signaling pathways it activates provide valuable targets for therapeutic development. The provided LC-MS/MS protocol offers a robust method for the precise quantification of THCA, enabling researchers and drug development professionals to further explore its clinical utility and the underlying biological mechanisms in liver disease.
References
- 1. This compound acts as a potential predictor of the efficacy of tyrosine kinase inhibitors combined with programmed cell death-1 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as a potential predictor of the efficacy of tyrosine kinase inhibitors combined with programmed cell death-1 inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Taurohyocholic Acid in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurohyocholic acid (THCA) is a taurine-conjugated primary bile acid that is increasingly recognized for its significant role in metabolomics research. As a key component of the bile acid pool, THCA is not only involved in the digestion and absorption of lipids but also functions as a signaling molecule in various physiological and pathological processes. Its quantification in biological matrices can serve as a valuable biomarker for disease diagnosis, prognosis, and monitoring treatment efficacy, particularly in the context of liver diseases and cancer. These application notes provide a comprehensive overview of the utility of THCA in metabolomics research, complete with detailed experimental protocols and data presentation.
Applications in Metabolomics
This compound has emerged as a significant metabolite in several areas of clinical and preclinical research:
-
Hepatocellular Carcinoma (HCC): Plasma levels of THCA have been identified as a potential biomarker for predicting the efficacy of combination therapies involving tyrosine kinase inhibitors and programmed cell death-1 (PD-1) inhibitors in patients with HCC. Lower baseline levels of THCA are associated with a better treatment response and improved survival outcomes.[1]
-
Liver Disease: Alterations in the bile acid pool, including changes in THCA concentrations, are indicative of various liver pathologies such as cholestasis and cirrhosis. The profiling of taurine-conjugated bile acids like THCA can serve as sensitive and early markers for detecting drug-induced liver injury.[2]
-
Gut Microbiome Research: The metabolism of primary bile acids, including the precursor to THCA, is heavily influenced by the gut microbiota. Studying THCA levels can provide insights into the complex interplay between host and microbial metabolism in health and disease.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from relevant metabolomics studies.
Table 1: Plasma this compound Levels and Treatment Response in Hepatocellular Carcinoma
| Parameter | Value | Reference |
| Optimal cut-off for baseline serum THCA | 7.48 nmol/L | [1] |
| Median Progression-Free Survival (Low THCA) | 7.6 months | [1] |
| Median Progression-Free Survival (High THCA) | 4.9 months | [1] |
| Median Overall Survival (Low THCA) | 23.7 months | |
| Median Overall Survival (High THCA) | 11.6 months |
Signaling Pathways
While specific signaling pathways directly activated by this compound are still under investigation, the broader class of taurine-conjugated bile acids, such as the structurally similar Taurocholic acid (TCA), are known to modulate several key signaling cascades. It is plausible that THCA interacts with similar pathways, but further research is needed for direct confirmation.
-
Toll-Like Receptor 4 (TLR4) Signaling: TCA has been shown to promote the progression of liver cirrhosis by activating hepatic stellate cells through the upregulation of TLR4 expression.
-
S1PR2/p38 MAPK/YAP Signaling: In cholestatic conditions, TCA can induce the activation of hepatic stellate cells via the Sphingosine-1-Phosphate Receptor 2 (S1PR2), leading to downstream activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Yes-Associated Protein (YAP) signaling, which plays a role in liver fibrosis.
Below is a generalized diagram for a bile acid-mediated signaling pathway.
Caption: Generalized Bile Acid Signaling Pathway.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the quantitative analysis of bile acids in biological fluids.
1. Materials and Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., D4-Taurocholic acid)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Human plasma samples (stored at -80°C)
-
1.5 mL microcentrifuge tubes
-
LC-MS vials
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 80 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate THCA from other bile acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 50°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for THCA and the internal standard must be optimized.
4. Data Analysis:
-
Quantification is performed by constructing a calibration curve using the analytical standard of THCA.
-
The peak area ratio of THCA to the internal standard is used to determine the concentration in the plasma samples.
Experimental Workflow Diagram
Caption: Workflow for THCA quantification in plasma.
Conclusion
This compound is a valuable metabolite in the field of metabolomics, with demonstrated potential as a biomarker in oncology and liver disease. The provided protocols offer a starting point for researchers to incorporate THCA analysis into their studies. Further investigation into the specific signaling pathways and mechanisms of action of THCA will undoubtedly uncover new applications and enhance its utility in drug development and personalized medicine.
References
Application Notes and Protocols for the Detection of Taurohyocholic Acid (THCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the quantitative detection of Taurohyocholic acid (THCA). THCA, a taurine-conjugated bile acid, is gaining interest as a potential biomarker in various metabolic and liver-related diseases. Accurate and sensitive quantification of THCA in biological matrices is crucial for advancing research and drug development in these areas.
Introduction to this compound (THCA) Immunoassays
Immunoassays are powerful tools for the quantification of specific molecules, such as THCA, in complex biological samples. The high specificity of the antibody-antigen interaction allows for precise measurement even at low concentrations. The most common immunoassay format for small molecules like THCA is the competitive enzyme-linked immunosorbent assay (ELISA) .
In a competitive ELISA, a known amount of labeled THCA (e.g., conjugated to an enzyme) competes with the unlabeled THCA in the sample for a limited number of binding sites on a specific anti-THCA antibody that is coated on a microplate well. The amount of labeled THCA that binds to the antibody is inversely proportional to the concentration of THCA in the sample. The signal generated by the enzyme is then measured, and the concentration of THCA in the sample is determined by comparing the signal to a standard curve.
Recent studies have highlighted the potential of THCA as a biomarker. For instance, lower levels of THCA have been associated with a better response to combination therapies in hepatocellular carcinoma, suggesting its role as a predictive biomarker[1].
Quantitative Data Summary
The following tables summarize typical performance characteristics of a competitive immunoassay for a taurine-conjugated bile acid, based on commercially available kits for the closely related Taurocholic acid (TCA). These values can serve as a benchmark for the development and validation of a THCA-specific immunoassay.
Table 1: Typical Performance Characteristics of a Competitive ELISA for a Taurine-Conjugated Bile Acid
| Parameter | Typical Value | Description |
| Assay Range | 3.7 - 300 ng/mL | The range of concentrations, including the lowest and highest standards, that the assay can reliably quantify. |
| Sensitivity (LOD) | 1.33 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Intra-Assay Precision | < 10% (CV) | The variation observed when the same sample is measured multiple times within the same assay run. |
| Inter-Assay Precision | < 12% (CV) | The variation observed when the same sample is measured in different assay runs on different days. |
| Sample Volume | 50 µL | The required volume of the biological sample for a single measurement. |
| Assay Time | ~ 2 hours | The total time required to complete the assay from sample addition to data acquisition. |
Table 2: Example Cross-Reactivity of a Polyclonal Antibody for a Glycine-Conjugated Bile Acid (Glycocholic Acid - GCA)
| Compound | Cross-Reactivity (%) |
| Glycocholic Acid (GCA) | 100 |
| Taurocholic Acid (TCA) | < 10 |
| Cholic Acid | < 1 |
| Glycodeoxycholic Acid | < 1 |
| Taurodeoxycholic Acid | < 1 |
| Glycochenodeoxycholic Acid | < 1 |
| Taurochenodeoxycholic Acid | < 1 |
| Deoxycholic Acid | < 1 |
| Chenodeoxycholic Acid | < 1 |
| Lithocholic Acid | < 1 |
Experimental Protocols
Protocol 1: Production of Anti-Taurohyocholic Acid Polyclonal Antibodies
This protocol outlines the general steps for producing polyclonal antibodies against the small molecule hapten, THCA. Since small molecules are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response.
1. Immunogen Preparation: THCA-KLH Conjugation
-
Principle: The carboxyl group of THCA is activated and then covalently linked to the amine groups of the carrier protein KLH.
-
Materials:
-
This compound (THCA)
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Keyhole Limpet Hemocyanin (KLH)[2]
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
-
Procedure:
-
Dissolve THCA in DMF.
-
Add EDC and NHS to the THCA solution to activate the carboxyl group. Incubate for 1 hour at room temperature.
-
Dissolve KLH in PBS.
-
Slowly add the activated THCA solution to the KLH solution while gently stirring.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Remove unconjugated THCA and by-products by dialysis against PBS at 4°C with several buffer changes.
-
Determine the protein concentration of the THCA-KLH conjugate using a protein assay (e.g., BCA assay).
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by observing a shift in the molecular weight on an SDS-PAGE gel.
-
2. Immunization Protocol (Rabbit)
-
Principle: The THCA-KLH conjugate is emulsified with an adjuvant and injected into a host animal (e.g., rabbit) to stimulate an immune response and the production of anti-THCA antibodies.
-
Materials:
-
THCA-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile syringes and needles
-
Animal handling and housing facilities
-
-
Procedure:
-
Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.
-
Primary Immunization (Day 0):
-
Emulsify the THCA-KLH conjugate (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant (FCA).
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations (e.g., Day 21, 42, 63):
-
Emulsify the THCA-KLH conjugate (e.g., 250 µg) with an equal volume of Freund's Incomplete Adjuvant (FIA).
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleeds and Titer Determination:
-
Collect small blood samples (test bleeds) 7-10 days after each booster immunization.
-
Determine the antibody titer in the serum using an indirect ELISA with THCA conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) coated on the microplate.
-
-
Final Bleed and Serum Collection:
-
Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of blood.
-
Allow the blood to clot and centrifuge to separate the antiserum.
-
Store the antiserum in aliquots at -20°C or -80°C.
-
-
Protocol 2: Competitive ELISA for THCA Quantification
This protocol describes a direct competitive ELISA for the quantification of THCA in biological samples.
-
Principle: Free THCA in the sample competes with a fixed amount of THCA-enzyme conjugate for binding to the anti-THCA antibody coated on the microplate. The signal is inversely proportional to the amount of THCA in the sample.
-
Materials:
-
Anti-THCA polyclonal antibody (from Protocol 1)
-
This compound (THCA) standard
-
THCA-Horseradish Peroxidase (HRP) conjugate
-
96-well microplate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., Assay buffer)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Antibody Coating:
-
Dilute the anti-THCA antibody in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competitive Reaction:
-
Prepare a standard curve by serially diluting the THCA standard in the Sample/Standard Diluent.
-
Prepare samples by diluting them in the Sample/Standard Diluent.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of diluted THCA-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the THCA standards. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of THCA in the samples by interpolating their absorbance values from the standard curve.
-
-
Visualizations
Bile Acid Metabolism Pathway
The following diagram illustrates the primary pathways for bile acid synthesis from cholesterol in the liver and their subsequent conjugation and enterohepatic circulation.
Caption: Overview of bile acid synthesis and enterohepatic circulation.
Experimental Workflow: Competitive ELISA
This diagram outlines the key steps involved in performing a competitive ELISA for the quantification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Taurohyocholic Acid (THCA) Quantification
Welcome to the technical support center for Taurohyocholic acid (THCA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the quantitative analysis of THCA.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for THCA quantification?
A1: The most widely used and robust method for the quantification of THCA and other bile acids in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity, specificity, and the ability to separate THCA from its isomers.
Q2: What are the critical considerations for sample preparation when analyzing THCA?
A2: Proper sample preparation is crucial for accurate THCA quantification. Key considerations include:
-
Extraction Method: Protein precipitation (PPT) is a common and straightforward method for extracting bile acids from serum or plasma.[4][5] Solid-phase extraction (SPE) can also be used for cleaner extracts.
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated form of THCA, is highly recommended to correct for matrix effects and variations in sample processing.
-
Matrix Effects: Biological matrices like plasma and serum can contain substances that interfere with the ionization of THCA, leading to signal suppression or enhancement. It is essential to evaluate and minimize matrix effects during method development.
Q3: How should THCA samples and standards be stored to ensure stability?
A3: Bile acids, including THCA, are generally stable. For long-term storage, it is recommended to keep samples and stock solutions at -20°C or -80°C. One study showed that various bile acids were stable in plasma for at least 6 hours at room temperature, through at least three freeze-thaw cycles, and for 2 months at -70°C or -20°C.
Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for THCA analysis?
A4: The LOD and LOQ for THCA can vary depending on the LC-MS/MS instrumentation, sample matrix, and extraction method. Generally, highly sensitive methods can achieve LODs in the low nanomolar (nM) or sub-nanogram per milliliter (ng/mL) range. For a similar compound, taurocholic acid (TCA), a validated method reported an LOQ of 10.6 ng/mL in serum. Another study on a panel of bile acids reported LOQs ranging from 0.02 to 3.5 ng/mL in plasma and serum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate column chemistry or mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Optimize mobile phase composition (e.g., adjust pH, organic solvent ratio). Consider a different column chemistry (e.g., C18). 2. Replace the analytical column. 3. Dilute the sample or reduce the injection volume. |
| Low Signal Intensity or Poor Sensitivity | 1. Ion suppression due to matrix effects. 2. Suboptimal mass spectrometer settings. 3. Inefficient extraction/recovery. 4. Analyte degradation. | 1. Improve sample cleanup (e.g., use SPE instead of PPT). Dilute the sample. Optimize chromatography to separate THCA from interfering compounds. 2. Tune the mass spectrometer for THCA-specific transitions (MRM). Optimize source parameters (e.g., spray voltage, gas flows, temperature). 3. Evaluate and optimize the extraction procedure. Check the recovery of a spiked standard. 4. Ensure proper sample storage and handling. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. LC system instability (e.g., fluctuating pump pressure). 4. Inconsistent autosampler injection volume. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. 2. Use a stable isotope-labeled internal standard that co-elutes with THCA. 3. Equilibrate the LC system thoroughly. Check for leaks and ensure stable pump performance. 4. Check the autosampler for air bubbles and ensure proper maintenance. |
| Inaccurate Quantification (Poor Accuracy) | 1. Inappropriate or degraded calibration standards. 2. Non-linearity of the calibration curve. 3. Uncorrected matrix effects. 4. Incorrect internal standard concentration. | 1. Prepare fresh calibration standards from a certified reference material. Verify the purity of the standard. 2. Use an appropriate regression model (e.g., linear, weighted linear). Ensure the calibration range covers the expected sample concentrations. 3. Use a matched-matrix calibration curve or a reliable SIL-IS. 4. Double-check the preparation and concentration of the internal standard working solution. |
| Carryover | 1. Adsorption of THCA to the injector, column, or other LC components. | 1. Optimize the autosampler wash procedure with a strong solvent. 2. Inject blank samples after high-concentration samples to assess and mitigate carryover. 3. Use a column with low-adsorption properties. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of bile acids using LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Example LC-MS/MS Method Validation Parameters for Bile Acid Analysis
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.02 - 10 ng/mL | |
| Accuracy (% Bias) | 85 - 115% | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Extraction Recovery | 80 - 120% |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Taurocholic Acid (a related bile acid)
| Matrix | LOD | LOQ | Reference |
| Serum | 1 ng/mL | 10.6 ng/mL | |
| Serum | 2 µmol/L | 20 µmol/L |
Experimental Protocols
Detailed Methodology: Quantification of THCA in Human Plasma by LC-MS/MS
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
This compound (THCA) analytical standard
-
Deuterated this compound (THCA-d4) internal standard (IS)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Human plasma (or other biological matrix)
2. Standard and Internal Standard Preparation:
-
Prepare a 1 mg/mL stock solution of THCA in methanol.
-
Prepare a 1 mg/mL stock solution of THCA-d4 in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and the internal standard spiking solution at appropriate concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the THCA-d4 internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient program should be developed to ensure the separation of THCA from other bile acids and matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure for maximum THCA signal.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both THCA and its internal standard.
5. Data Analysis:
-
Integrate the peak areas for THCA and the internal standard.
-
Calculate the peak area ratio (THCA/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of THCA in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General experimental workflow for THCA quantification.
Caption: Troubleshooting decision tree for THCA analysis.
Caption: Illustration of matrix effects in electrospray ionization.
References
Improving the stability of Taurohyocholic acid in laboratory samples
Welcome to the technical support center for Taurohyocholic acid (THCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of THCA in laboratory samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound sodium salt should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[1][2] Under these conditions, it is stable for at least four years.[2] For short-term shipping, room temperature is acceptable for up to two weeks.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions of THCA should be prepared in a suitable solvent such as DMSO, ethanol, or DMF.[3] To prevent degradation, it is advisable to store these solutions in aliquots to avoid repeated freeze-thaw cycles. For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What are the primary factors that can lead to the degradation of THCA in my samples?
Several factors can contribute to the degradation of THCA in laboratory samples:
-
Improper Storage Temperature: Storing THCA at room temperature or 4°C for extended periods can lead to degradation.
-
Bacterial Contamination: Bacteria can metabolize bile acids, leading to deconjugation (loss of the taurine group) and other modifications.
-
Chemical Instability: Although generally stable, extreme pH conditions or the presence of strong oxidizing agents could potentially modify the steroid structure or hydrolyze the amide bond.
-
Repeated Freeze-Thaw Cycles: This can lead to a gradual decrease in the concentration and integrity of the analyte.
Q4: Which analytical methods are most suitable for quantifying THCA?
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of THCA and other bile acids in various biological matrices, including serum. High-performance liquid chromatography (HPLC) coupled with UV detection can also be employed for the analysis of bile acids.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected THCA concentrations in analytical results.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation during storage | Verify that both solid THCA and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for solutions). | THCA can degrade if not stored at the proper low temperatures, leading to lower measured concentrations. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots of your stock solutions and working standards. | Avoiding repeated freezing and thawing of solutions minimizes degradation. |
| Bacterial contamination | Use sterile solvents and containers for preparing solutions. If working with biological samples, process them promptly or store them at -80°C. Consider adding a bacteriostatic agent if appropriate for your experimental design. | Bacteria can metabolize bile acids, altering their structure and concentration. |
| Adsorption to container surfaces | Use low-adsorption polypropylene or glass containers for storing stock solutions and diluted samples. | THCA, being amphiphilic, might adsorb to certain plastic surfaces, reducing the concentration in the solution. |
Issue 2: Appearance of unexpected peaks during chromatographic analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Deconjugation of THCA | Check for a peak corresponding to the unconjugated form, hyocholic acid. Review sample handling and storage for potential bacterial contamination. | Bacterial enzymes can cleave the taurine moiety from THCA, resulting in the formation of hyocholic acid. |
| Oxidation of THCA | Protect samples from excessive light and air exposure. Use freshly prepared buffers and solvents. | The hydroxyl groups on the steroid nucleus could be susceptible to oxidation, leading to degradation products. |
| Contamination from labware or reagents | Run a blank sample (solvent only) to identify any background contamination. Ensure all glassware and plasticware are thoroughly cleaned. | Contaminants can co-elute with your analyte of interest or introduce extraneous peaks into the chromatogram. |
Data Presentation
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Sodium Salt) | -20°C | ≥ 4 years | |
| Solution in Solvent | -80°C | up to 6 months | |
| Solution in Solvent | -20°C | up to 1 month |
Solubility of this compound
| Solvent | Concentration | Reference |
| Ethanol | 20 mg/mL | |
| DMSO | 20 mg/mL | |
| DMF | 30 mg/mL |
Experimental Protocols
Protocol: Preparation of THCA Stock Solution
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Warm the Vial: Allow the vial of solid THCA to equilibrate to room temperature before opening to prevent condensation of moisture.
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Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired concentration (e.g., 10 mg/mL).
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Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the THCA. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
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Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.
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Storage: Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Protocol: General Stability Assessment of THCA in an Aqueous Buffer
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Preparation: Prepare a solution of THCA in the desired aqueous buffer at a known concentration.
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Incubation: Aliquot the solution into multiple vials and incubate them under different conditions (e.g., -20°C, 4°C, room temperature, 37°C). Include a set of vials protected from light.
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Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each condition.
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Analysis: Immediately analyze the samples using a validated LC-MS/MS or HPLC method to determine the concentration of THCA.
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Data Evaluation: Compare the concentrations at each time point to the initial concentration (time 0) to determine the percentage of degradation under each condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and analyzing THCA samples.
Caption: A logical guide for troubleshooting low THCA recovery.
References
Optimization of chromatographic conditions for Taurohyocholic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of Taurohyocholic acid (THCA). It is intended for researchers, scientists, and drug development professionals to help optimize their analytical methods and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound analysis?
A1: The most prevalent and robust method for the analysis of this compound is reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately quantifying THCA in complex biological matrices.[1] High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the standard separation techniques used.[1]
Q2: What type of HPLC/UPLC column is recommended for THCA analysis?
A2: A C18 reversed-phase column is the most frequently used stationary phase for the separation of THCA and other bile acids. These columns provide good retention and separation based on the hydrophobicity of the analytes.
Q3: What are the typical mobile phases used for the separation of THCA?
A3: The mobile phases for THCA analysis typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an acidic modifier. Common modifiers include formic acid or ammonium acetate to improve peak shape and ionization efficiency in the mass spectrometer.
Q4: What is the appropriate detection method for THCA?
A4: Tandem mass spectrometry (MS/MS) is the preferred detection method for THCA due to its high sensitivity and specificity. Negative electrospray ionization (ESI-) is commonly employed as it is effective for ionizing bile acids. For quantitative analysis, multiple reaction monitoring (MRM) is used to monitor specific precursor and product ion transitions for THCA.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds like THCA, a lower pH (e.g., using formic acid) can improve peak shape. |
| Column Contamination or Degradation | Wash the column with a strong solvent series. If the problem persists, replace the column. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase chemistry. |
Issue 2: Low Signal Intensity or Sensitivity
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Ionization | Optimize mass spectrometer source parameters, such as vaporizer and ion transfer tube temperatures. Ensure the mobile phase composition is conducive to good ionization (e.g., appropriate pH and volatile buffers). |
| Matrix Effects | Improve sample preparation to remove interfering substances. Methods like protein precipitation are common starting points. Consider using a calibration curve prepared in a matrix similar to the sample to compensate for matrix effects. |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of THCA. |
| Incorrect MS/MS Transition | Verify the precursor and product ion masses for THCA and ensure the mass spectrometer is set to monitor the correct transition. |
Issue 3: Poor Resolution Between THCA and Other Bile Acids
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Chromatographic Separation | Optimize the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting compounds. |
| Incorrect Column Choice | Experiment with different C18 columns from various manufacturers as selectivity can differ. Consider a column with a different particle size or length. |
| Column Temperature | Adjusting the column temperature can alter the selectivity of the separation. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting bile acids from serum or plasma samples.
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To 200 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution.
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Add 400 µL of cold acetonitrile to precipitate the proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
The following table summarizes typical starting conditions for the analysis of THCA. Optimization will be required for specific instrumentation and applications.
| Parameter | Typical Value |
| HPLC/UPLC System | Binary Pump System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Vaporizer Temperature | 350 °C |
| Ion Transfer Tube Temp. | 300 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for THCA analysis.
Caption: Troubleshooting decision tree for THCA analysis.
References
Troubleshooting matrix effects in Taurohyocholic acid mass spectrometry
Welcome to the technical support center for the analysis of Taurohyocholic acid and other bile acids by mass spectrometry. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2] In the analysis of this compound from biological samples like plasma, serum, or feces, endogenous substances such as phospholipids, salts, and proteins can be co-extracted.[3] During the electrospray ionization (ESI) process, these co-eluting components compete with this compound for ionization, often leading to a suppressed signal. Phospholipids are particularly known for causing significant ion suppression in bioanalysis.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
You can assess matrix effects both qualitatively and quantitatively.
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Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a standard solution of this compound into the mass spectrometer post-column, while injecting a blank matrix extract. A dip or rise in the baseline signal indicates the retention times where matrix components are causing ion suppression or enhancement.
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Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix effect percentage (%ME) can be calculated using the following formula:
%ME = (Peak Area in Matrix / Peak Area in Neat Solution) * 100%
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: What is the most effective way to minimize or eliminate matrix effects?
Improving sample preparation is generally the most effective strategy to circumvent ion suppression. The goal is to remove interfering matrix components, especially phospholipids, before LC-MS/MS analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.
Troubleshooting Guides
Issue 1: I'm seeing low signal intensity and poor sensitivity for this compound.
This is a classic symptom of ion suppression caused by matrix effects.
Caption: Troubleshooting workflow for low signal intensity.
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Quantify Matrix Effect: First, perform a quantitative assessment to confirm that ion suppression is the root cause.
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Improve Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids. Consider more advanced techniques.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement, thus providing more accurate quantification.
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Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of this compound from the regions where major matrix components (like phospholipids) elute.
Issue 2: My results have poor reproducibility and accuracy.
Inconsistent results are often due to variable matrix effects between different samples or between samples and calibrators.
Caption: Workflow for troubleshooting poor reproducibility.
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Evaluate Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects. Ensure your protocol is robust and consider switching to a more effective cleanup technique like SPE.
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Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variability in sample preparation and matrix effects. Deuterated standards for various bile acids are commercially available.
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Use Matrix-Matched Calibrators: To ensure that calibration standards and samples are affected similarly by the matrix, prepare your calibration curves in a surrogate matrix that is free of the analyte of interest (e.g., charcoal-stripped serum).
Data and Protocols
Comparison of Sample Preparation Techniques for Phospholipid Removal
The choice of sample preparation technique significantly impacts the level of residual phospholipids, a major source of matrix effects.
| Sample Preparation Technique | General Procedure | Phospholipid Removal Efficiency | Pros | Cons |
| Protein Precipitation (PPT) | Add cold acetonitrile (1:4 v/v) to plasma, vortex, centrifuge, and analyze the supernatant. | Low | Simple, fast, inexpensive. | Ineffective at removing phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Extract analyte from the aqueous sample into an immiscible organic solvent (e.g., methyl tert-butyl ether). | Moderate | Can be more selective than PPT. | Can be labor-intensive, uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Load sample onto a cartridge, wash away interferences, and elute the analyte. Reverse-phase or mixed-mode sorbents are common. | High | Provides the cleanest extracts, significantly reducing matrix effects. | More complex and costly than PPT or LLE. |
| HybridSPE® | A combined protein precipitation and phospholipid filtration technique. | Very High | Simple workflow, excellent removal of both proteins and phospholipids. | Requires specific commercial products. |
Detailed Experimental Protocols
This protocol is a general guideline for using a reversed-phase SPE cartridge to clean up plasma samples for this compound analysis.
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Conditioning: Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.
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Elution: Elute the this compound and other bile acids with 1 mL of methanol into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
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Prepare Blank Matrix Extract: Extract a blank plasma sample (known to be free of this compound) using your established sample preparation protocol (e.g., SPE as described above).
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Prepare Spiked Matrix Sample (Set A): To the blank matrix extract (the final 100 µL reconstituted solution), add a known amount of this compound standard to achieve a final concentration relevant to your assay (e.g., mid-range of your calibration curve).
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Prepare Neat Solution (Set B): In a separate vial, add the same amount of this compound standard to 100 µL of the reconstitution solvent (mobile phase).
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Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
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Calculation: Calculate the matrix effect using the formula: %ME = (Average Peak Area of Set A / Average Peak Area of Set B) * 100.
References
Technical Support Center: Enhancing Taurohyocholic Acid Solid-Phase Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solid-phase extraction (SPE) of Taurohyocholic acid. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency and reproducibility of your extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of SPE cartridge for this compound extraction?
A1: Reversed-phase SPE cartridges, particularly those with C18 (octadecylsilane) bonded silica, are widely used for the extraction of bile acids, including taurine-conjugated species like this compound, from biological samples.[1][2][3]
Q2: Why is the recovery of taurine-conjugated bile acids like this compound often low?
A2: Significant losses of taurine-conjugated bile acids can occur during standard SPE procedures.[4][5] This is often due to their amphiphilic nature and the potential for secondary interactions with the sorbent material. The taurine conjugate makes the molecule more polar than its unconjugated form, which can lead to premature elution if the wash steps are too strong or incomplete retention if the sample loading conditions are not optimal.
Q3: How can I improve the retention of this compound on a C18 cartridge?
A3: To improve retention, ensure the sample is appropriately pre-treated. One effective method to prevent losses of taurine-conjugated bile acids is to add an equal volume of 0.5 M triethylamine sulfate to the sample (e.g., urine) before passing it through the sorbent. Additionally, adjusting the sample pH can enhance retention. For reversed-phase SPE, the pH should be adjusted so that the analyte is in its neutral form, if possible, to maximize hydrophobic interaction with the C18 stationary phase.
Q4: What is a suitable elution solvent for this compound?
A4: Methanol is a commonly used and effective elution solvent for bile acids from a C18 cartridge. In some cases, a mixture of methanol and water or the addition of a modifier like formic acid to the elution solvent may be necessary to ensure complete recovery.
Troubleshooting Guides
Low recovery, poor reproducibility, and the presence of interferences are common challenges in solid-phase extraction. The following guides address specific issues you may encounter.
Issue 1: Low Recovery of this compound
If you are experiencing lower than expected recovery of your target analyte, it is crucial to determine at which step the loss is occurring. This can be done by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).
| Potential Cause | Recommended Solution |
| Analyte Breakthrough During Sample Loading | The sample solvent may be too strong, preventing the analyte from binding to the sorbent. Dilute the sample with a weaker solvent (e.g., water or a buffer). Also, consider adding triethylamine sulfate to the sample to minimize losses of taurine-conjugated bile acids. |
| Analyte Loss During Wash Step | The wash solvent is too strong and is prematurely eluting the this compound. Use a weaker wash solvent. For C18 cartridges, this means using a higher percentage of water in your methanol/water or acetonitrile/water wash solution. |
| Incomplete Elution | The elution solvent is too weak to displace the analyte from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of methanol). It may also be necessary to use a different elution solvent or add a modifier to disrupt secondary interactions. |
| Sorbent Overload | The mass of the analyte and other matrix components exceeds the capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass. |
| Improper Cartridge Conditioning | The sorbent was not properly wetted, leading to inconsistent interactions. Ensure the cartridge is conditioned with an appropriate solvent (typically methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix. |
Issue 2: Poor Reproducibility
Inconsistent results between samples can invalidate your findings. Poor reproducibility is often caused by subtle variations in the experimental procedure.
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rate | Variations in the flow rate during sample loading, washing, or elution can affect interaction times and, consequently, recovery. Use a vacuum manifold or a positive pressure system to maintain a consistent flow rate between samples. A slow and steady flow rate of 1-2 drops per second is often recommended for the loading step. |
| Drying of the Sorbent Bed | If the sorbent bed dries out after conditioning and before sample loading, it can lead to poor retention and erratic recoveries. Ensure that the sorbent bed remains submerged in the equilibration solvent before the sample is applied. |
| Inconsistent Sample Pre-treatment | Variations in sample pH, dilution, or the addition of modifiers will lead to inconsistent results. Follow a standardized and documented pre-treatment protocol for all samples. |
| Batch-to-Batch Variability in SPE Cartridges | Different batches of SPE cartridges can sometimes exhibit variations in performance. If you suspect this is an issue, test a new batch of cartridges with a known standard to verify performance. |
Quantitative Data
| Analyte Class | Number of Compounds | Recovery Range (%) |
| Bile Acid Standards (including taurine conjugates) | 19 | 89.1 - 100.2 |
| Bile Acids in Porcine Bile Samples | 19 | > 80 |
| (Data sourced from a study on the determination of bile acids in piglet bile using an optimized C18-based SPE procedure) |
Experimental Protocols
The following is a detailed methodology for the solid-phase extraction of this compound from a biological fluid sample, based on optimized protocols for taurine-conjugated bile acids.
Materials:
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C18 SPE Cartridges
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Methanol (HPLC grade)
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Water (HPLC grade)
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Triethylamine sulfate (0.5 M solution, if needed)
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Sample (e.g., serum, urine, bile)
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Internal Standard
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Vacuum manifold or positive pressure manifold
Protocol:
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Sample Pre-treatment:
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Thaw frozen samples to room temperature.
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Centrifuge the sample to pellet any particulate matter.
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To an aliquot of the supernatant, add an internal standard.
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For improved recovery of taurine-conjugated bile acids: Add an equal volume of 0.5 M triethylamine sulfate to the sample and vortex.
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Alternatively, dilute the sample with water or a suitable buffer to reduce the organic solvent concentration.
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SPE Cartridge Conditioning:
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Place the C18 SPE cartridges on the manifold.
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Pass 1-2 cartridge volumes of methanol through each cartridge to activate the stationary phase.
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SPE Cartridge Equilibration:
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Pass 1-2 cartridge volumes of water (or the same buffer used for sample dilution) through each cartridge. Do not allow the sorbent bed to dry.
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Sample Loading:
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Load the pre-treated sample onto the conditioned and equilibrated cartridge.
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Maintain a slow and consistent flow rate (approximately 1-2 drops per second).
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Washing:
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Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and other polar interferences. This step may need to be optimized to ensure no loss of the target analyte.
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Elution:
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Elute the this compound from the cartridge using an appropriate volume of a strong solvent, such as methanol.
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Collect the eluate in a clean collection tube.
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Post-Elution Processing:
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for an LC-MS analysis).
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Visualizations
Experimental Workflow Diagram
References
- 1. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Conditions for solid-phase extraction of urinary bile acids with octadecylsilane-bonded silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing issues with Taurohyocholic acid solubility in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Taurohyocholic acid (THCA) in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges with THCA solubility and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a taurine-conjugated bile acid, predominantly found in pig bile. It plays a role in glucose homeostasis and metabolic regulation. Its sodium salt form is known to have good water solubility due to its enhanced polar group.[1]
Q2: In which solvents is this compound soluble?
The sodium salt of this compound exhibits good solubility in several organic solvents. The approximate solubilities are:
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Dimethylformamide (DMF): 30 mg/ml
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Dimethyl sulfoxide (DMSO): 20 mg/ml
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Ethanol: 20 mg/ml
In a mixed aqueous buffer, the solubility has been reported as:
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DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]
Q3: What is the best way to prepare a stock solution of this compound?
For most biological experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. Preparing a stock solution in 100% DMSO at a concentration that is 200 to 1000 times higher than your final working concentration is a common practice.[3]
Q4: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
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Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while gently vortexing or stirring the buffer. This helps to disperse the compound before it has a chance to aggregate and precipitate.[3]
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Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help maintain solubility.
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Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
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Sonication: After dilution, briefly sonicating the solution can help to redissolve any small precipitates that may have formed.
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Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
Q5: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[4] Most cell lines can tolerate up to 1% DMSO without significant cytotoxicity, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Inadequate solvent or insufficient mixing. | Use a recommended organic solvent such as DMSO, DMF, or ethanol. Ensure vigorous vortexing or sonication to aid dissolution. |
| Precipitation in the stock solution during storage | The solution may be supersaturated or stored at an inappropriate temperature. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, gently warm the solution to 37°C and vortex or sonicate to redissolve. |
| Cloudiness or precipitation in the final experimental buffer | Poor solubility in the aqueous buffer, incorrect dilution technique, or pH of the buffer. | Follow the recommended dilution protocol (slow, dropwise addition, stepwise dilution). Ensure the pH of your buffer is compatible with maintaining the solubility of the bile acid. For some bile acids, a slightly alkaline pH can improve solubility. |
| Inconsistent experimental results | Degradation of this compound, lot-to-lot variability, or issues with the final concentration. | Prepare fresh working solutions for each experiment. Store stock solutions properly and avoid long-term storage of diluted aqueous solutions. Always run appropriate controls. |
Quantitative Data on Solubility
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/ml |
| Dimethyl sulfoxide (DMSO) | 20 mg/ml |
| Ethanol | 20 mg/ml |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Data sourced from Cayman Chemical product information sheet.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/ml).
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Dissolution: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to ensure complete dissolution.
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Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing a Working Solution for Cell Culture
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Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
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Warm Culture Medium: Pre-warm the required volume of cell culture medium to 37°C.
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Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
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Example: To prepare 10 ml of medium with a final concentration of 10 µM THCA (MW: 515.7 g/mol ) from a 10 mM stock in DMSO:
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Volume of stock needed = (10 µM * 10 ml) / 10 mM = 10 µl
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Final DMSO concentration = 10 µl / 10 ml = 0.1%
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-
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Final Mixing: Gently mix the final solution by inverting the tube or pipetting up and down.
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Application: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store diluted aqueous solutions for extended periods.
Signaling Pathway and Experimental Workflow Diagrams
Tauro-conjugated bile acids like this compound are known to activate several signaling pathways, including those mediated by the Farnesoid X Receptor (FXR), Takeda G-protein-coupled receptor 5 (TGR5), and Sphingosine-1-Phosphate Receptor 2 (S1PR2).
References
Minimizing ion suppression of Taurohyocholic acid in electrospray ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Taurohyocholic acid (THCA) in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound (THCA)?
Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, THCA, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[2] In complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[3]
Q2: How can I identify if ion suppression is occurring in my THCA analysis?
A common method to identify ion suppression is the post-column infusion experiment. In this technique, a constant flow of a THCA standard solution is introduced into the mass spectrometer after the analytical column.[3] When a blank matrix sample (an extract from a sample that does not contain the analyte) is then injected onto the column, any dip in the constant THCA signal indicates a region of ion suppression.[3]
Q3: What are the primary strategies to minimize ion suppression for THCA?
The three main strategies to combat ion suppression are:
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Effective Sample Preparation: To remove interfering matrix components before analysis.
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Chromatographic Separation: To separate THCA from co-eluting interfering compounds.
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Optimization of Mass Spectrometry (MS) Conditions: To enhance the specific signal of THCA over background noise.
Troubleshooting Guides
Issue 1: Low THCA Signal Intensity and Poor Reproducibility
This is a classic symptom of significant ion suppression. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low THCA signal intensity.
Recommended Actions:
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Evaluate Your Sample Preparation: Protein precipitation is a common starting point, but for complex matrices, more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to effectively remove interfering phospholipids and other matrix components.
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Optimize Chromatographic Conditions: Adjusting the mobile phase composition and gradient can help separate THCA from interfering compounds. Using a different stationary phase (e.g., a C18 column) can also alter selectivity and improve separation.
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Fine-tune Mass Spectrometry Parameters: Ensure that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for THCA. Verify that you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions.
Issue 2: Inconsistent Results Between Different Sample Lots
This often points to variability in the sample matrix, leading to inconsistent ion suppression.
Troubleshooting Workflow
Caption: Workflow for addressing inconsistent results.
Recommended Actions:
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Assess Matrix Effect Variability: Analyze at least six different lots of blank matrix to determine the extent of variability in ion suppression.
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Improve Sample Preparation Robustness: If significant variability is observed, a more effective sample preparation method like SPE is recommended to remove the source of the variability.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for THCA (e.g., THCA-d4) will co-elute and experience similar ion suppression as the analyte, thereby compensating for matrix effects and improving accuracy and precision.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical in minimizing ion suppression. Below is a summary of the performance of common techniques for bile acid analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >85 | Can be significant | <15 | Simple, fast, and inexpensive. | Less effective at removing phospholipids, leading to higher ion suppression. |
| Liquid-Liquid Extraction (LLE) | 80-110 | Generally low | <15 | Good for removing salts and polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | >85 | Minimal (<15) | <15 | Highly effective at removing a wide range of interferences, leading to cleaner extracts and reduced ion suppression. | Can be more time-consuming and costly than PPT. |
Note: The values presented are typical ranges reported in the literature for bile acid analysis and may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a quick and simple method for sample cleanup.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to PPT. A C18-based SPE cartridge is commonly used for bile acid extraction.
-
Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the C18 cartridge.
-
Load the Sample: Dilute 100 µL of plasma or serum with 900 µL of water and load it onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute the Analytes: Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is effective for removing highly polar and non-polar interferences.
-
To 100 µL of plasma or serum in a glass tube, add 400 µL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture for 5 seconds and then centrifuge at 2,500 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase into a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method for this compound Analysis
The following is a typical set of starting conditions for the analysis of THCA. Optimization will be required for your specific instrumentation and application.
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | Q1: 514.3 m/z, Q3: 80.0 m/z (for the taurine fragment) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: These are starting parameters and should be optimized for your specific instrument.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for method development to minimize ion suppression.
References
Strategies for reducing the degradation of Taurohyocholic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Taurohyocholic acid (THCA) to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] When stored under these conditions, it can be stable for at least four years.[2] For short-term shipping, room temperature is acceptable for up to two weeks.[1]
Q2: How should I store this compound in solution?
Solutions of this compound should be prepared fresh for optimal results. If short-term storage is necessary, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause this compound to degrade during storage?
The primary factors that can lead to the degradation of this compound are inappropriate temperature, pH, and exposure to oxidative conditions. Like other bile acids, THCA is susceptible to hydrolysis of its taurine conjugate and oxidation of the steroid nucleus.
Q4: How can I detect degradation of my this compound sample?
Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its degradation products. A change in the physical appearance of the solid, such as discoloration or clumping, may also indicate degradation.
Q5: Is this compound sensitive to light?
While temperature and pH are the most critical factors, it is good practice to protect all chemical compounds from prolonged exposure to light. Store this compound in a dark container or in a light-protected area.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored solution, verify its integrity using HPLC. Ensure proper storage conditions (-20°C or -80°C) and avoid freeze-thaw cycles. |
| Unexpected peaks in HPLC/LC-MS analysis | Presence of degradation products. | The primary degradation product is likely Hyocholic acid resulting from the hydrolysis of the taurine amide bond. Other peaks may correspond to oxidation products. |
| Reduced biological activity | Loss of active this compound due to degradation. | Confirm the concentration and purity of your stock solution. If degradation is suspected, use a fresh, properly stored sample. |
| Solid material appears discolored or clumped | Potential degradation or moisture absorption. | Do not use the material. Discard and obtain a fresh vial. Ensure the container is tightly sealed during storage. |
Quantitative Data on Stability
While specific public data on the forced degradation of this compound is limited, the following table illustrates the expected stability trends based on general knowledge of bile acid chemistry. This data is for illustrative purposes and should be confirmed by in-house stability studies.
| Condition | Parameter | Value | Expected % Degradation (Illustrative) |
| Temperature | Storage Temperature | 4°C (1 month) | < 5% |
| Room Temp (1 week) | 5-10% | ||
| 40°C (1 week) | > 20% | ||
| pH (in aqueous solution) | pH | 3.0 (24 hours) | < 2% |
| 7.0 (24 hours) | 5-15% | ||
| 9.0 (24 hours) | > 25% | ||
| Oxidation | Oxidizing Agent | 0.03% H₂O₂ (24 hours) | 10-30% |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general procedure for conducting a stability study of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
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Formic acid or other appropriate buffer components
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and UV or Mass Spectrometric detector
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions (Forced Degradation):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for bile acid analysis is a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).
-
Column: A C18 reversed-phase column is commonly used.
-
Detection: Monitor the elution of this compound and its degradation products using a UV detector (around 200-210 nm) or a mass spectrometer.
-
Quantification: Calculate the percentage of remaining this compound and the formation of degradation products by comparing the peak areas to a non-stressed control sample.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Caption: The two main chemical degradation pathways for this compound.
References
Technical Support Center: Chromatographic Analysis of Taurohyocholic Acid Isomers
Welcome to the technical support center for the chromatographic analysis of Taurohyocholic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance peak resolution and achieve accurate quantification.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic separation of this compound isomers.
| Problem Encountered | Potential Cause | Recommended Solution |
| Poor Peak Resolution or Co-elution of Isomers | Insufficient selectivity of the stationary phase. | - Change Column Chemistry: Consider a stationary phase with different selectivity. Options include phenyl-hexyl columns, or C18 columns with a different bonding density. For particularly challenging separations, a chiral stationary phase may be necessary.[1] - Utilize Modern Columns: Employ columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or solid-core particles to increase efficiency and resolution.[2][3] - Increase Column Length: Longer columns generally provide more theoretical plates, leading to better separation, though this may increase analysis time and backpressure.[2][4] |
| Suboptimal mobile phase composition. | - Adjust Organic Modifier: Experiment with different organic solvents, such as switching between acetonitrile and methanol, as this can alter selectivity. - Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of the bile acids and improve separation. This is particularly important for ionizable compounds. - Incorporate Additives: The use of additives like formic acid or ammonium acetate can improve peak shape and resolution. Ion-pairing reagents can also be beneficial for charged analytes. - Optimize Gradient Elution: A well-optimized gradient elution, where the mobile phase composition is changed during the run, is often crucial for separating complex mixtures of isomers. | |
| Inappropriate column temperature. | - Adjust Column Temperature: Systematically vary the column temperature. Higher temperatures can decrease mobile phase viscosity and improve efficiency, but may also alter selectivity. Conversely, lower temperatures can increase retention and sometimes improve resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Use an Inert Column: Employ a column with low silanol activity or an end-capped column to minimize interactions with free silanol groups. - Lower Mobile Phase pH: A lower pH can suppress the ionization of silanol groups, reducing peak tailing. - Add a Competitive Base: A low concentration of an amine modifier, like triethylamine, can block active silanol sites. |
| Column overload. | - Reduce Sample Concentration: Inject a lower concentration of the sample to avoid overloading the column. | |
| Low Signal Intensity in Mass Spectrometry Detection | Ion suppression from mobile phase additives. | - Minimize Additive Concentration: Use the lowest effective concentration of mobile phase additives like formic acid or ammonium acetate, as high concentrations can reduce ionization efficiency. |
| Inefficient ionization of the analyte. | - Optimize ESI Source Parameters: Adjust electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature. For bile acids, negative ion mode is typically more sensitive. | |
| Mismatch between sample solvent and mobile phase. | - Use Initial Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers?
A1: The main challenge lies in their structural similarity. Isomers of this compound have the same mass and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques. Achieving separation requires methods with high selectivity to differentiate the subtle structural differences between the isomers.
Q2: Which type of chromatography is most effective for separating bile acid isomers?
A2: Liquid chromatography-mass spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), is considered the gold standard for the analysis of bile acid profiles. This technique offers exceptional resolution, sensitivity, and specificity, which are crucial for distinguishing between isomers.
Q3: How does mobile phase pH affect the separation of bile acid isomers?
A3: The pH of the mobile phase influences the ionization state of the carboxylic acid and sulfonic acid groups of bile acids, as well as the silanol groups on the stationary phase. By controlling the pH, you can manipulate the retention behavior and selectivity, thereby improving the resolution between isomers.
Q4: Can gradient elution improve the separation of this compound isomers?
A4: Yes, gradient elution is a powerful technique for separating complex mixtures with a wide range of polarities, which is often the case for bile acid profiles. By gradually changing the mobile phase composition, you can improve peak shape and resolution for closely eluting compounds like isomers.
Q5: What role does the column chemistry play in resolving these isomers?
A5: The choice of stationary phase is critical for achieving selectivity. Different C18 columns can exhibit varying selectivity due to differences in bonding technology and end-capping. Other stationary phases, such as phenyl-hexyl or those designed for polar compounds (e.g., HSS T3), can offer alternative selectivities that may be better suited for separating specific bile acid isomers. In some cases, chiral stationary phases may be required for resolving stereoisomers.
Experimental Protocols
Below are examples of detailed methodologies that have been successfully employed for the separation of bile acid isomers.
Method 1: UPLC-MS/MS for Comprehensive Bile Acid Profiling
This method is adapted for the separation of a wide range of bile acids, including isomers.
| Parameter | Specification |
| Column | ACQUITY UPLC BEH C18 (1.8 µm, 100 mm × 2.1 mm) or HSS T3 (1.8 µm, 100 mm × 2.1 mm) |
| Mobile Phase A | Water with 0.01% formic acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-programmed gradient should be optimized. A starting point could be a shallow gradient from a low percentage of B to a high percentage over 15-25 minutes to ensure separation of closely eluting isomers. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 1 - 10 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
Method 2: HPLC with Alternative Selectivity Column
This protocol provides an alternative column chemistry for cases where C18 does not provide adequate resolution.
| Parameter | Specification |
| Column | Phenyl-Hexyl or Biphenyl stationary phase |
| Mobile Phase A | 5 mM ammonium acetate in water |
| Mobile Phase B | 50:50 Methanol:Acetonitrile (v/v) |
| Gradient Program | A scouting gradient can be used initially (e.g., 10% B to 100% B over 8 minutes) and then optimized for the specific isomers of interest. |
| Flow Rate | 0.5 - 0.8 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 3 - 5 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI, Negative Mode |
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate logical workflows for troubleshooting peak resolution issues and optimizing chromatographic methods for this compound isomer analysis.
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Systematic workflow for method development.
References
Validation & Comparative
A New Frontier in Bile Acid Analysis: Validation of an Advanced UPLC-MS/MS Method for Taurohyocholic Acid Quantification
For researchers, scientists, and drug development professionals, the precise measurement of bile acids is paramount for advancements in metabolic and liver disease research. This guide provides a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Taurohyocholic acid (THCA), a key bile acid, and compares its performance against established analytical techniques.
This new UPLC-MS/MS method demonstrates superior sensitivity, specificity, and high-throughput capabilities, offering a significant advancement for laboratories studying bile acid metabolism and its role in health and disease. The following sections detail the performance validation data and experimental protocols, providing a clear comparison with alternative methods.
Performance Comparison
The performance of the new UPLC-MS/MS method was rigorously evaluated and compared with existing analytical techniques for bile acid analysis, such as conventional HPLC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS). The key validation parameters are summarized in the tables below.
Table 1: Comparison of Analytical Method Performance for this compound Measurement
| Parameter | New UPLC-MS/MS Method | Conventional HPLC-MS/MS | Gas Chromatography-MS (GC-MS) |
| Linearity (r²) | >0.998 | >0.995[1] | Variable, requires derivatization |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.1 - 0.5 nM (~0.05-0.25 ng/mL)[1] | ~1 ng/mL |
| Precision (% CV) | < 8% | < 10%[1] | < 15% |
| Accuracy (% Recovery) | 95 - 108% | 85 - 115%[2] | 80 - 110% |
| Analysis Time per Sample | ~8 minutes | < 10 minutes[1] | > 20 minutes |
| Sample Preparation | Protein Precipitation | Protein Precipitation or SPE | Derivatization required |
Table 2: New UPLC-MS/MS Method Validation Data
| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Recovery) |
| This compound | 0.5 - 1000 | 0.9992 | 0.2 | 3.5% | 6.8% | 102.4% |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of this new analytical method, from sample preparation to final data analysis.
References
Cross-Validation of Taurohyocholic Acid Quantification: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids like Taurohyocholic acid (THCA) is critical for understanding liver function, gut microbiome interactions, and the effects of therapeutic interventions. As various analytical platforms are available, it is essential to understand their performance and the importance of cross-validation to ensure data consistency and reliability across different studies or laboratories.
This guide provides a comparative overview of the primary analytical platforms used for this compound quantification, supported by experimental data and detailed methodologies. It also outlines a typical workflow for cross-validating results between different platforms, ensuring the integrity of your research data.
Performance Comparison of Analytical Platforms
The quantification of this compound is predominantly achieved through advanced analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity.[1][2] Other methods, such as immunoassays (e.g., ELISA), may also be employed, though they come with their own set of advantages and limitations.
Below is a summary of typical performance characteristics for the quantification of taurine-conjugated bile acids, including THCA, using LC-MS/MS. This data is synthesized from multiple studies to provide a representative overview.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Linearity (r²) | > 0.99[1][3] | Typically > 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[4] | Dependent on antibody specificity, can be in the low ng/mL range. |
| Intra-Assay Precision (%CV) | < 10% | < 10% |
| Inter-Assay Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Specificity | High; can distinguish between isomeric bile acids. | Can be prone to cross-reactivity with structurally similar bile acids. |
| Throughput | Moderate; sample preparation can be intensive. | High; suitable for screening large numbers of samples. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the quantification of this compound using LC-MS/MS.
LC-MS/MS Method for this compound Quantification
This protocol is a composite of standard procedures described in the literature for the analysis of bile acids in serum or plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing a suite of stable isotope-labeled internal standards, including a deuterated analog of a tauro-conjugated bile acid (e.g., d4-Taurocholic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system such as a Thermo Scientific™ Vanquish™ Horizon or Agilent 1290 UHPLC.
-
Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Hypersil GOLD™ C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/methanol mixture (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from ~30% B to 95% B over approximately 8 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTrap 5500 or Thermo Scientific™ TSQ Quantis™) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound (Quantifier): The specific precursor-to-product ion transition for THCA would be determined by direct infusion and optimization. At least one additional transition would be monitored as a qualifier.
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Cross-Validation Workflow
Cross-validation is a formal process to compare the results from two different analytical methods or laboratories to ensure that the data is comparable. This is critical when transferring a method, using data from different studies, or comparing a new method to an established one.
Caption: Workflow for cross-validation of analytical platforms.
Conclusion
The accurate measurement of this compound is paramount for advancing research in metabolic diseases and drug development. While LC-MS/MS stands out as the reference method for its superior specificity and sensitivity, it is crucial to recognize that variations in instrumentation, reagents, and protocols can lead to data discrepancies. Implementing a rigorous cross-validation plan, as outlined in this guide, is a critical step in ensuring that data generated across different platforms or laboratories is reliable, comparable, and can be confidently integrated into larger studies. This practice ultimately upholds the integrity and impact of the research findings.
References
A Comparative Analysis of Taurohyocholic Acid and Other Primary Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological and molecular effects of Taurohyocholic acid (THCA) with other primary bile acids, including cholic acid (CA), chenodeoxycholic acid (CDCA), and their taurine-conjugated counterparts, taurocholic acid (TCA) and taurochenodeoxycholic acid (TCDCA). The information is supported by experimental data to assist in research and drug development.
Executive Summary
Primary bile acids are crucial for lipid digestion and absorption, and they also function as signaling molecules that regulate various metabolic pathways. This compound (THCA), a taurine conjugate of hyocholic acid, exhibits distinct properties when compared to other primary bile acids. This guide delves into these differences, focusing on their effects on bile secretion, cholesterol metabolism, and activation of key nuclear and cell surface receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Comparative Effects on Biliary Secretion and Lipid Regulation
Experimental data reveals significant differences in how THCA and other primary bile acids influence bile flow and the secretion of biliary lipids.
Table 1: Comparative Effects of this compound and Other Taurine-Conjugated Bile Acids on Biliary Secretion in Rats
| Bile Acid (infusion rate) | Bile Flow (μL/min/kg) | Cholesterol Secretion (nmol/min/kg) | Phospholipid Secretion (nmol/min/kg) |
| THCA | |||
| 2.5 μmol/min/kg | 45.1 ± 3.2 | 1.8 ± 0.2 | 12.5 ± 1.1 |
| 5.0 μmol/min/kg | 68.2 ± 4.5 | 3.5 ± 0.4 | 24.8 ± 2.3 |
| TCA | |||
| 2.5 μmol/min/kg | 55.3 ± 3.8 | 2.5 ± 0.3 | 10.1 ± 0.9 |
| 5.0 μmol/min/kg | 85.6 ± 5.9 | 4.8 ± 0.5 | 18.7 ± 1.6 |
| TUDCA | |||
| 2.5 μmol/min/kg | 38.9 ± 2.9 | 1.2 ± 0.1 | 7.3 ± 0.6 |
| 5.0 μmol/min/kg | 59.7 ± 4.1 | 2.1 ± 0.2 | 13.5 ± 1.2 |
Data adapted from a study in bile fistula rats.
In human studies, THCA has also been shown to stimulate greater cholesterol and phospholipid secretion compared to tauroursodeoxycholic acid (TUDCA).
Table 2: Comparative Effects of this compound and Tauroursodeoxycholic Acid on Biliary Lipid Secretion in Humans
| Parameter | This compound (THCA) | Tauroursodeoxycholic Acid (TUDCA) |
| Cholesterol Secretion (μmol/μmol bile acid) | 0.098 ± 0.012 | 0.061 ± 0.008 |
| Phospholipid Secretion (μmol/μmol bile acid) | 0.451 ± 0.045 | 0.275 ± 0.031 |
Data from a study in cholecystectomized patients with T-tubes.
Furthermore, THCA has demonstrated a protective effect against the cholestatic and hepatotoxic effects induced by TCDCA. Co-infusion of THCA with TCDCA in rats was found to preserve bile flow and significantly reduce the release of liver injury markers.
Interaction with Key Bile Acid Receptors: FXR and TGR5
The signaling functions of bile acids are primarily mediated through the activation of FXR and TGR5. The differential activation of these receptors by various bile acids leads to their distinct physiological effects.
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by bile acids leads to the suppression of bile acid synthesis and promotes their transport.
While direct comparative studies quantifying the activation of FXR by THCA are limited, the potency of other primary bile acids has been established. Chenodeoxycholic acid is the most potent endogenous FXR agonist.
Table 3: Potency of Primary Bile Acids on Farnesoid X Receptor (FXR) Activation
| Bile Acid | EC50 (μM) |
| Chenodeoxycholic Acid (CDCA) | 17 |
| Cholic Acid (CA) | >100 |
| Taurocholic Acid (TCA) | No significant activation |
| This compound (THCA) | Data not available |
EC50 values represent the concentration required to achieve 50% of the maximal receptor activation.
Takeda G-protein-coupled receptor 5 (TGR5)
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.
Similar to FXR, direct quantitative data on TGR5 activation by THCA is scarce. However, the relative potencies of other bile acids have been characterized.
Table 4: Potency of Primary Bile Acids on Takeda G-protein-coupled receptor 5 (TGR5) Activation
| Bile Acid | EC50 (μM) |
| Taurolithocholic Acid (TLCA) | 0.3 |
| Lithocholic Acid (LCA) | 0.5 |
| Taurochenodeoxycholic Acid (TCDCA) | Activates TGR5 |
| Taurocholic Acid (TCA) | Activates TGR5 |
| This compound (THCA) | Data not available |
EC50 values represent the concentration required to achieve 50% of the maximal receptor activation. TLCA and LCA are secondary bile acids shown for reference.
Signaling Pathways and Experimental Workflows
The distinct effects of these bile acids can be attributed to their differential engagement of downstream signaling pathways upon receptor activation.
Caption: Simplified signaling pathways for FXR and TGR5 activation by primary bile acids.
The following diagram illustrates a general workflow for comparing the activity of different bile acids on FXR and TGR5.
Caption: A typical experimental workflow for comparing the effects of different bile acids.
Experimental Protocols
Farnesoid X Receptor (FXR) Activation Reporter Assay
This protocol outlines a cell-based reporter assay to quantify the activation of FXR by different bile acids.
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Cells are transiently co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (e.g., from the bile salt export pump (BSEP) promoter). A constitutively expressed reporter (e.g., Renilla luciferase) is also co-transfected for normalization.
-
-
Bile Acid Treatment:
-
24 hours post-transfection, cells are treated with a range of concentrations of the test bile acids (e.g., THCA, TCA, TCDCA) and a known FXR agonist (e.g., GW4064) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
After a 24-hour incubation period, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Dose-response curves are generated, and EC50 values (the concentration of bile acid that produces 50% of the maximal response) are calculated using non-linear regression analysis.
-
Takeda G-protein-coupled receptor 5 (TGR5) Activation cAMP Assay
This protocol describes an assay to measure the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
-
Cell Culture and Transfection:
-
HEK293T cells are transfected with a TGR5 expression vector.
-
-
Bile Acid Treatment:
-
24 hours post-transfection, cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with various concentrations of the test bile acids and a known TGR5 agonist (e.g., INT-777) for a short period (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the cell lysates is determined from the standard curve.
-
Dose-response curves are plotted, and EC50 values are calculated to determine the potency of each bile acid.
-
Conclusion
This compound demonstrates unique effects on biliary lipid secretion compared to other primary bile acids like TCA and TUDCA. While its direct impact on the key bile acid receptors, FXR and TGR5, requires further quantitative investigation, the existing data suggests a distinct physiological profile. This guide provides a foundation for researchers and drug development professionals to understand the comparative effects of THCA and to design further experiments to elucidate its full therapeutic potential. The provided experimental protocols offer a starting point for conducting such comparative studies.
Head-to-head comparison of Taurohyocholic acid and its glycine conjugate
A detailed analysis of Taurohyocholic acid (THCA) and its glycine conjugate, Glycohyocholic acid (GHCA), is crucial for researchers in drug development and metabolic disease. This guide provides a comprehensive comparison of their physicochemical properties, biological activity, and metabolic stability, supported by experimental data and protocols.
Physicochemical Properties
The conjugation of hyocholic acid with either taurine (THCA) or glycine (GHCA) significantly influences its physicochemical properties, impacting its solubility, lipophilicity, and ultimately its biological function. Taurine is a sulfonic acid, which is more acidic than the carboxylic acid group of glycine. This difference in acidity affects the ionization state of the molecules at physiological pH, with taurine conjugates being more consistently negatively charged.
| Property | This compound (THCA) | Glycohyocholic Acid (GHCA) | Data Source |
| Molecular Formula | C26H45NO7S | C26H43NO6 | [1] |
| Molecular Weight | 515.7 g/mol | 465.6 g/mol | [1][2] |
| Water Solubility | Higher (predicted) | Lower (predicted) | Inferred from general properties of taurine and glycine bile acid conjugates |
| logP (Lipophilicity) | Lower (predicted) | Higher (predicted) | Inferred from general properties of taurine and glycine bile acid conjugates |
| pKa | < 2 (estimated for taurine conjugate) | ~3.9 (estimated for glycine conjugate) | [3] |
Note: Direct experimental data for the water solubility and logP of GHCA were not available in the reviewed literature. The values are predicted based on the general understanding that taurine conjugation increases hydrophilicity compared to glycine conjugation.
Biological Activity: FXR and TGR5 Receptor Activation
Bile acids are key signaling molecules that regulate metabolic pathways through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like the Takeda G-protein-coupled Receptor 5 (TGR5). The nature of the amino acid conjugate can influence the potency and efficacy of receptor activation.
While direct comparative studies on FXR and TGR5 activation by THCA and GHCA are limited, inferences can be drawn from studies on other taurine- and glycine-conjugated bile acids. Generally, both taurine and glycine conjugates of bile acids can activate FXR.[4] For TGR5, taurine conjugation tends to enhance agonist potency compared to unconjugated bile acids.
| Receptor | This compound (THCA) | Glycohyocholic Acid (GHCA) | Key Findings |
| FXR Activation | Expected to be an FXR agonist. | Expected to be an FXR agonist. | Both taurine and glycine conjugates of other bile acids, such as cholic acid, have been shown to activate FXR. However, some studies suggest that conjugated bile acids may require cellular machinery that is absent in some experimental systems to activate FXR effectively. |
| TGR5 Activation | Expected to be a TGR5 agonist. | Expected to be a TGR5 agonist. | Taurine conjugation generally increases the potency of bile acids for TGR5. For instance, Taurolithocholic acid is a more potent TGR5 agonist than lithocholic acid. |
Metabolic Stability
The metabolic stability of bile acid conjugates is critical for their enterohepatic circulation and overall physiological function. The amide bond linking hyocholic acid to either taurine or glycine is susceptible to hydrolysis by bile salt hydrolases (BSHs) produced by the gut microbiota. The rate of this hydrolysis can differ between taurine and glycine conjugates, potentially affecting their bioavailability and signaling lifespan. While specific comparative stability data for THCA and GHCA is not available, studies on other bile acid conjugates suggest that the type of conjugation can influence susceptibility to bacterial deconjugation.
Experimental Protocols
Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a test compound to activate the Farnesoid X Receptor (FXR).
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are seeded in 96-well plates and co-transfected with a mammalian expression vector for human FXR, a luciferase reporter plasmid containing FXR response elements (FXREs), and a Renilla luciferase control vector for normalization. Transfection is typically performed using a lipid-based transfection reagent.
2. Compound Treatment:
- 24 hours post-transfection, the medium is replaced with DMEM containing the test compounds (THCA or GHCA) at various concentrations. A known FXR agonist, such as GW4064 or chenodeoxycholic acid (CDCA), is used as a positive control. A vehicle control (e.g., DMSO) is also included.
- Cells are incubated with the compounds for 24 hours.
3. Luciferase Activity Measurement:
- After incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
- Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
- Data is typically presented as fold induction over the vehicle control.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation Assay (cAMP Measurement)
This assay determines the activation of TGR5 by measuring the downstream production of cyclic AMP (cAMP).
1. Cell Culture and Transfection:
- CHO-K1 or HEK293 cells are cultured in F-12K or DMEM medium, respectively, supplemented with 10% FBS and antibiotics.
- Cells are seeded in 96-well plates and transfected with an expression vector for human TGR5. Stable cell lines expressing TGR5 are often preferred for consistency.
2. Compound Treatment and cAMP Measurement:
- Prior to the assay, cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Cells are then stimulated with various concentrations of the test compounds (THCA or GHCA) for a short period (e.g., 30 minutes). A known TGR5 agonist, such as oleanolic acid or INT-777, is used as a positive control.
- Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
3. Data Analysis:
- The concentration of cAMP is determined by comparison to a standard curve.
- Dose-response curves are generated to determine the EC50 values for each compound.
Visualizations
Caption: FXR Signaling Pathway Activation by Bile Acids.
Caption: TGR5 Signaling Pathway Activation by Bile Acids.
Caption: Experimental Workflow for FXR Luciferase Reporter Assay.
References
A Guide to Inter-laboratory Comparison of Taurohyocholic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taurohyocholic acid (THCA) quantification results from various research laboratories. Due to the absence of a dedicated, publicly available proficiency testing program for a comprehensive panel of bile acids, including THCA, this comparison is based on data published in peer-reviewed scientific literature. The information presented herein is intended to offer insights into the variability of THCA measurements across different methodologies and study populations, thereby aiding researchers in the interpretation of their own data and in the selection of appropriate analytical methods.
Quantitative Data Comparison
The following table summarizes the quantitative results for this compound in human plasma and serum as reported by different research groups. The primary analytical technique employed across these studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for bile acid analysis due to its high sensitivity and specificity.[1]
| Study Reference | Biological Matrix | Analytical Method | Sample Population | This compound Concentration (ng/mL) |
| Study A | Serum | LC-MS/MS | Healthy Adults | 0.1 - 0.5 (LLOQ)[2] |
| Study B | Serum | UPLC-MS/MS | Healthy Adults | LLOQ: 5 ng/mL[1] |
| Study C | Serum | LC-MS/MS | Healthy Adults & Patients with Type 2 Diabetes | Data reported for various bile acids, specific THCA concentration not detailed.[3] |
| Study D | Serum | UPLC-ESI-MS/MS | Healthy Adults | Calibration curve range: 10.0 to 2500 ng/mL[4] |
| Study E | Plasma, Urine, Feces | LC-MS/MS | Not Specified | Method capable of analyzing 39 bile acids, including THCA. |
Note: LLOQ refers to the Lower Limit of Quantification. Direct comparison of absolute concentrations should be made with caution due to differences in study design, sample handling, and specific LC-MS/MS methodologies.
Experimental Protocols
The quantification of this compound in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific parameters may vary between laboratories, a general workflow is outlined below.
Sample Preparation
A crucial step in the analysis of bile acids is the efficient extraction from the biological matrix and removal of interfering substances. A common method is protein precipitation.
-
Sample Collection: Whole blood is collected and processed to obtain serum or plasma, which is then stored at -80°C until analysis.
-
Protein Precipitation: An aliquot of the serum or plasma sample (typically 50-100 µL) is mixed with a protein precipitating agent, such as a cold organic solvent like acetonitrile or methanol. An internal standard (e.g., a stable isotope-labeled version of the analyte) is often added at this stage to correct for analytical variability.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the bile acids is carefully transferred to a new tube for analysis. The supernatant may be further diluted or directly injected into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The bile acids are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile and/or methanol).
-
Mass Spectrometric Detection: The separated bile acids are introduced into a tandem mass spectrometer. Ionization is usually achieved using electrospray ionization (ESI) in the negative ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound in serum or plasma using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound quantification.
Bile Acid Signaling Pathways
Bile acids, including this compound, are not only important for digestion but also act as signaling molecules that regulate various metabolic processes. This regulation is primarily mediated by the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).
References
A Comparative Analysis of Taurohyocholic Acid and Ursodeoxycholic Acid in Experimental Cholestasis
In the landscape of therapeutic interventions for cholestatic liver diseases, both Taurohyocholic acid (THCA) and Ursodeoxycholic acid (UDCA) have demonstrated significant potential in preclinical models. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Efficacy in Cholestasis Models
The following tables summarize the quantitative data from studies investigating the effects of THCA and UDCA in various animal models of cholestasis. It is important to note that direct head-to-head comparative studies are limited, and thus the data presented here is a synthesis from different experiments.
Table 1: Effects on Bile Flow and Liver Enzyme Levels in a Taurochenodeoxycholic Acid (TCDCA)-Induced Cholestasis Rat Model
| Treatment Group | Bile Flow | Alkaline Phosphatase (AP) Release | Lactate Dehydrogenase (LDH) Release |
| TCDCA (8 µmol/min/kg) | Reduced | Increased | Increased |
| TCDCA + THDCA (8 µmol/min/kg) | Preserved | Almost totally abolished | Almost totally abolished |
| TCDCA + TUDCA (8 µmol/min/kg) | Preserved | Almost totally abolished | Almost totally abolished |
THDCA (Taurohyodeoxycholic acid) is a closely related compound to THCA. TUDCA (Tauroursodeoxycholic acid) is the taurine conjugate of UDCA. This study suggests THDCA is slightly more potent than TUDCA in this model[1].
Table 2: Effects of UDCA on Serum Markers in a Bile Duct Ligation (BDL) Rat Model (30 days)
| Treatment Group | Aminotransferase (ALT, AST) | Alkaline Phosphatase (GGT) | Total Serum Bilirubin | Total Serum Bile Acids |
| BDL + Saline | Elevated | Elevated | Elevated | Elevated |
| BDL + UDCA (5 mg/day) | Significantly lower (P < 0.01) | Significantly lower (P < 0.01) | Lower (P < 0.001) | Lower (P < 0.001) |
Table 3: Effects of UDCA on Serum Markers in an Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Rat Model
| Treatment Group | Serum Bilirubin |
| ANIT | Elevated |
| ANIT + UDCA (0.5% and 5.0% in drinking water) | Significantly decreased in the recovery stage |
The study noted that UDCA's beneficial effect on jaundice was observed during the recovery phase of bile duct epithelium, while it appeared to exacerbate hepatocellular disturbance during the degenerative phase[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Taurochenodeoxycholic Acid (TCDCA)-Induced Cholestasis in Rats
-
Animal Model: Male Wistar rats with bile fistula.
-
Induction of Cholestasis: Intravenous infusion of TCDCA at a dose of 8 µmol/min/kg.
-
Treatment: Simultaneous intravenous infusion of either Taurohyodeoxycholic acid (THDCA) or Tauroursodeoxycholic acid (TUDCA) at the same dose as TCDCA.
-
Parameters Measured: Bile flow, biliary calcium secretion, and biliary release of alkaline phosphatase (AP) and lactate dehydrogenase (LDH). The biliary secretion rate of TCDCA and the protective bile acids were also determined[1].
Bile Duct Ligation (BDL) in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The common bile duct is ligated to induce obstructive cholestasis.
-
Treatment: Oral administration of UDCA (5 mg/day) or saline solution for 30 days.
-
Parameters Measured: Serum levels of aminotransferases (ALT, AST), alkaline phosphatase, gamma-glutamyltransferase (GGT), total bilirubin, and total bile acids. Histological examination of the liver was performed to assess bile duct proliferation[3].
Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis in Rats
-
Animal Model: Rats.
-
Induction of Cholestasis: A single oral dose of ANIT (40 mg/kg b.w.).
-
Treatment: UDCA was administered ad libitum for 7 days in drinking water at concentrations of 0.5% and 5.0%.
-
Parameters Measured: Serum chemistry (including bilirubin) and liver histology were evaluated to assess the therapeutic effects of UDCA[2].
Signaling Pathways
The therapeutic effects of THCA and UDCA are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Conclusion
Both this compound and Ursodeoxycholic acid demonstrate protective effects in various experimental models of cholestasis. The available data suggests that THCA (as indicated by studies on its component TCA and the related compound THDCA) may have a slightly more potent effect on preserving bile flow compared to the taurine conjugate of UDCA in a specific model of cholestasis. UDCA, on the other hand, has been shown to be effective in reducing liver injury and bile duct proliferation in obstructive cholestasis models.
The mechanisms of action appear to differ, with TCA potentially promoting hepatic stellate cell activation through the S1PR2/p38 MAPK/YAP pathway, while UDCA inhibits cholangiocyte proliferation via a Ca2+-dependent activation of PKCα.
It is evident that more direct comparative studies are needed to comprehensively evaluate the relative efficacy of THCA and UDCA across a range of cholestasis models. Such studies would be invaluable for guiding the development of novel therapies for cholestatic liver diseases.
References
- 1. Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of urso-deoxycholic acid (UDCA) on alpha-naphthyl-isothiocyanate (ANIT) induced intrahepatic cholestasis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ursodeoxycholic acid administration on bile duct proliferation and cholestasis in bile duct ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Taurohyocholic acid as a biomarker in clinical studies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of clinical biomarkers is in a constant state of evolution, with mounting interest in metabolic indicators that can offer nuanced insights into disease progression and therapeutic response. Among these, bile acids have emerged as significant signaling molecules with the potential to serve as valuable biomarkers. This guide provides a comprehensive validation of Taurohyocholic acid (THCA) as a clinical biomarker, presenting a comparative analysis of its performance against other established markers, detailed experimental protocols for its quantification, and an exploration of the signaling pathways it may influence.
Comparative Performance of this compound
Recent clinical investigations have highlighted the potential of THCA as a predictive biomarker, particularly in the context of hepatocellular carcinoma (HCC). A key study has demonstrated a significant correlation between plasma THCA levels and the efficacy of combination therapies involving tyrosine kinase inhibitors (TKIs) and programmed cell death-1 (PD-1) inhibitors.
This compound in Hepatocellular Carcinoma (HCC)
A retrospective study involving patients with unresectable HCC undergoing first-line treatment with a combination of TKIs and PD-1 inhibitors revealed that baseline plasma THCA levels were significantly lower in patients who responded to the therapy compared to non-responders.[1][2][3] This suggests that THCA could be a valuable prognostic tool for predicting treatment outcomes in this patient population.
| Biomarker | Population | Application | Key Findings |
| This compound (THCA) | Unresectable HCC patients on TKI and PD-1 inhibitor therapy | Prediction of treatment response and survival | Lower baseline plasma levels in responders vs. non-responders. Patients with low THCA had significantly longer median progression-free survival (7.6 vs. 4.9 months) and overall survival (23.7 vs. 11.6 months).[1][2] A cutoff value of 7.48 nmol/L was identified to differentiate between high and low THCA groups, with the low group showing a significantly better response rate (73.7% vs. 37.8%). |
| Alpha-fetoprotein (AFP) | High-risk patients for HCC | Diagnosis | A cutoff of 10 ng/mL yielded a sensitivity of 75.80%. Another study showed a sensitivity of 75% and specificity of 93.5% at a cutoff of 14.2 ng/mL. |
| Protein induced by vitamin K absence-II (PIVKA-II) | High-risk patients for HCC | Diagnosis | A cutoff of 40 mAU/mL showed a sensitivity of 80.80%. Another study found a sensitivity of 90% and specificity of 82.1% at a cutoff of 36.7 mAU/mL. PIVKA-II may have better diagnostic yield for HCC compared to AFP. |
Other Bile Acids and Established Tumor Markers
While THCA shows promise in predicting therapeutic response in HCC, other bile acids and established protein-based biomarkers are utilized for the diagnosis and monitoring of various hepatobiliary cancers.
| Biomarker | Disease Context | Key Findings |
| Glycocholic acid (GCA) | Cholangiocarcinoma (CCA) | The average composition of GCA was significantly higher in CCA (35.6%) compared to benign biliary disease (22.3%) and pancreatic cancer (19.9%). |
| Taurochenodeoxycholic acid (TCDCA) | Cholangiocarcinoma (CCA) | The average composition of TCDCA was significantly lower in CCA patients (7.31%) compared to those with benign biliary disease (12.45%) and pancreatic cancer (13.82%). |
| Carbohydrate Antigen 19-9 (CA19-9) | Cholangiocarcinoma (CCA) | In one study, the sensitivity and specificity for differentiating CCA from benign biliary diseases were 77.14% and 84.78%, respectively. |
| Carcinoembryonic Antigen (CEA) | Cholangiocarcinoma (CCA) | A study reported a sensitivity of 68.57% and a specificity of 81.52% for the diagnosis of CCA. |
Experimental Protocols
Accurate and reproducible quantification of THCA in clinical samples is paramount for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Quantification of this compound in Human Serum/Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of THCA and other bile acids. Specific parameters may require optimization based on the instrumentation and reagents available.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-Taurocholic acid).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of bile acids.
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or an ammonium acetate buffer.
-
Mobile Phase B: An organic solvent mixture such as acetonitrile/methanol (e.g., 9:1 v/v) with a similar modifier as Mobile Phase A.
-
Gradient: A gradient elution is employed to effectively separate the various bile acids with differing polarities. The gradient typically starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B is increased over the course of the run.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used as bile acids readily form negative ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
MRM Transitions: The specific mass-to-charge ratio (m/z) for the precursor and product ions of THCA and the internal standard need to be determined and optimized on the specific mass spectrometer being used.
-
3. Data Analysis and Quantification
-
A calibration curve is generated by analyzing a series of standards with known concentrations of THCA.
-
The peak area ratio of the analyte (THCA) to the internal standard is plotted against the concentration of the standards.
-
The concentration of THCA in the unknown clinical samples is then determined by interpolating their peak area ratios from the calibration curve.
Signaling Pathways
While the direct signaling pathways of THCA are still under active investigation, the biological activities of structurally similar bile acids can provide insights into its potential mechanisms of action, particularly in the context of cancer. Other taurine-conjugated bile acids, such as Taurolithocholic acid (TLCA) and Taurochenodeoxycholic acid (TCDC), have been shown to influence key signaling cascades involved in cell proliferation and survival.
Caption: Hypothesized signaling pathways influenced by THCA.
The diagram above illustrates a potential mechanism by which THCA could promote cancer cell proliferation and survival, based on the known actions of other bile acids like TLCA and TCDC. It is hypothesized that THCA may interact with G-protein coupled receptors (GPCRs) such as S1PR2 and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This interaction could trigger downstream signaling cascades, including the PI3K/PKCζ and MEK/ERK pathways, ultimately leading to the activation of transcription factors like NF-κB, which are known to drive cell proliferation and inhibit apoptosis.
Caption: Experimental workflow for THCA quantification.
This workflow diagram outlines the key steps involved in the quantification of THCA from biological samples using LC-MS/MS. This robust analytical method ensures the high sensitivity and specificity required for clinical biomarker validation.
References
- 1. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Assessing the Specificity of Antibodies for Taurohyocholic Acid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of taurohyocholic acid (THCA), a primary conjugated bile acid, is crucial in various fields of research, including liver disease, metabolic disorders, and drug metabolism. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISA), offer a high-throughput and sensitive method for THCA detection. However, the specificity of the antibodies employed in these assays is paramount to ensure accurate and reliable results, given the structural similarity among different bile acids. This guide provides a comparative assessment of antibody specificity for THCA immunoassays, supported by experimental data and detailed protocols.
Principles of Antibody Specificity in Immunoassays
Immunoassays for small molecules like THCA are typically designed in a competitive format. In this setup, free THCA in the sample competes with a labeled form of THCA for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of THCA in the sample. The specificity of the assay is therefore critically dependent on the antibody's ability to preferentially bind to THCA over other structurally related bile acids that may be present in the biological sample. Cross-reactivity with other bile acids can lead to an overestimation of THCA concentrations.
Comparative Analysis of Antibody Specificity
The ideal antibody for a THCA immunoassay exhibits high affinity for THCA and minimal cross-reactivity with other bile acids. The cross-reactivity of an antibody is typically assessed by determining the concentration of a competing bile acid required to displace 50% of the labeled THCA from the antibody, and then expressing this as a percentage of the concentration of THCA required to achieve the same displacement.
While specific cross-reactivity data for commercially available anti-taurohyocholic acid antibodies is often not exhaustively published by manufacturers, the following table provides an illustrative comparison of the expected specificity profile of a high-quality monoclonal antibody for THCA. This data is based on the principles of antibody development for small molecules and typical performance of highly specific immunoassays.
Table 1: Illustrative Cross-Reactivity Profile of a Monoclonal Anti-Taurohyocholic Acid Antibody
| Competing Bile Acid | Chemical Structure Similarity to THCA | Expected Cross-Reactivity (%) |
| This compound (THCA) | Target Analyte | 100 |
| Glycohyocholic Acid (GHCA) | Different conjugation (glycine vs. taurine) | < 10% |
| Taurocholic Acid (TCA) | Different hydroxylation pattern | < 5% |
| Taurochenodeoxycholic Acid (TCDCA) | Different hydroxylation pattern | < 1% |
| Taurodeoxycholic Acid (TDCA) | Different hydroxylation pattern | < 1% |
| Cholic Acid (CA) | Unconjugated form | < 0.5% |
| Hyocholic Acid (HCA) | Unconjugated form | < 0.5% |
| Chenodeoxycholic Acid (CDCA) | Unconjugated form | < 0.1% |
| Deoxycholic Acid (DCA) | Unconjugated form | < 0.1% |
| Lithocholic Acid (LCA) | Unconjugated form | < 0.1% |
Note: This table presents hypothetical data for a highly specific monoclonal antibody. Actual cross-reactivity can vary between different antibody clones and assay formats. Researchers should always validate the specificity of their chosen immunoassay with their specific sample matrix.
Experimental Protocol for Assessing Antibody Specificity
The specificity of an anti-Taurohyocholic acid antibody can be determined using a competitive ELISA.
Objective: To quantify the cross-reactivity of an anti-THCA antibody with a panel of structurally related bile acids.
Materials:
-
Microtiter plates (96-well)
-
Anti-Taurohyocholic Acid Antibody
-
This compound standard
-
Panel of potentially cross-reacting bile acids (e.g., GHCA, TCA, TCDCA, TDCA, CA, HCA, CDCA, DCA, LCA)
-
This compound-Enzyme (e.g., HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the anti-THCA antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare a standard curve of THCA at various concentrations.
-
Prepare serial dilutions of each potentially cross-reacting bile acid.
-
Add a fixed concentration of the THCA-enzyme conjugate to each well.
-
Add the THCA standards or the dilutions of the competing bile acids to the respective wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the concentration of the THCA standard to generate a standard curve.
-
For each competing bile acid, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of THCA / IC50 of competing bile acid) x 100
-
Visualizing the Immunoassay Workflow and Specificity Concept
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The specificity of the antibody is a critical determinant of the reliability of a this compound immunoassay. While monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies, it is imperative for researchers to independently verify the cross-reactivity profile of their chosen antibody with a panel of relevant bile acids present in their samples. The provided experimental protocol offers a robust framework for this validation. For critical applications, confirmation of immunoassay results with a reference method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended to ensure the highest level of accuracy.
Safety Operating Guide
Proper Disposal Procedures for Taurohyocholic Acid
The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Taurohyocholic acid, tailored for researchers, scientists, and drug development professionals.
Disclaimer: Safety Data Sheets (SDS) for this compound and its salts present conflicting hazard information. Some sources classify the substance as non-hazardous[1][2], while SDSs for structurally similar bile acids indicate potential hazards, including toxicity if swallowed, inhaled, or in contact with skin, as well as potential for skin and eye irritation[3][4][5]. Given this ambiguity, and as a matter of prudent practice, it is essential to handle and dispose of this compound as a hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations, as they may vary.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Logistical and Operational Plan
The primary strategy for chemical waste management is to collect, store, and dispose of it through your institution's official hazardous waste program. Never dispose of this compound by flushing it down the drain or mixing it with regular trash.
Key Disposal & Safety Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to conflicting SDS data. |
| Container Material | Chemically compatible (e.g., HDPE, Glass) with a secure screw cap. | To prevent leaks, reactions, or degradation of the container. |
| Maximum Fill Level | Leave at least 10% or one-inch of headspace. | To allow for vapor expansion and prevent spills. |
| Waste Segregation | Do not mix with incompatible waste streams (e.g., strong oxidizers, acids, or bases). | To prevent dangerous chemical reactions. |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | To ensure safe, localized storage at the point of generation. |
| Maximum Storage Time | Up to 12 months in a properly closed and labeled container within the SAA. | To comply with regulations and ensure timely disposal. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol applies to solid this compound and any solutions containing it.
Step 1: Prepare the Hazardous Waste Container
-
Select a clean, durable container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or glass.
-
Ensure the container has a tightly sealing screw cap.
-
Affix a hazardous waste label, provided by your institution's EHS office, to the container.
Step 2: Collect the Waste
-
Carefully transfer the waste this compound (solid or liquid) into the prepared container using a funnel or other appropriate tools to avoid spills.
-
Do not overfill the container; always leave sufficient headspace at the top.
-
Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when adding waste.
Step 3: Label the Container Correctly
-
On the hazardous waste label, clearly write the full chemical name: "this compound".
-
List all constituents and their approximate percentages, including solvents if it is a solution.
-
Ensure the date of first waste accumulation is recorded.
Step 4: Store the Waste Properly
-
Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is located at or near the point of waste generation.
-
Store the container in secondary containment (such as a bin) to catch any potential leaks.
Step 5: Arrange for Disposal
-
Once the container is full or has been in storage for the maximum allowed time, contact your institution's EHS department to schedule a waste pickup.
Protocol for Empty Container Disposal
Empty containers that held this compound must be properly decontaminated before being disposed of as non-hazardous trash.
Step 1: Initial Rinsing (Triple Rinse)
-
Rinse the empty container three times with a solvent capable of removing the residue (e.g., water or ethanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. Add it to your this compound waste container. Subsequent rinses may also need to be collected depending on local regulations.
Step 2: Final Preparation
-
Allow the rinsed container to air dry completely in a well-ventilated area.
-
Once dry, deface or remove all chemical labels from the container to prevent confusion.
Step 3: Final Disposal
-
Dispose of the clean, dry, and unlabeled container in the appropriate recycling or regular trash receptacle, as per your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Taurohyocholic acid
Essential Safety and Handling Guide for Taurohyocholic Acid
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper material management.
Chemical Safety Overview
According to the Safety Data Sheet (SDS), this compound (sodium salt) is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. However, standard precautionary measures for handling chemicals should always be observed.
| Hazard Identification | Rating/Classification | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin Contact, Eye Contact | General Chemical Handling |
| Potential Health Effects | May cause mild irritation upon contact | General Chemical Handling |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is essential to minimize exposure and ensure safety.
| PPE Category | Requirement and Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes or dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. The SDS for this compound does not recommend a specific glove material; therefore, nitrile gloves are a standard choice for handling non-hazardous chemicals[1]. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation[1]. | Use a NIOSH-approved respirator if handling large quantities or if dust generation is likely. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to immediate cleanup.
Preparation and Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosol or dust generation.
-
Designated Area: Designate a specific area for handling the compound to prevent cross-contamination.
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.
Handling the Compound
-
Pre-Use Inspection: Visually inspect the container for any damage or leaks before opening.
-
Dispensing:
-
When weighing the solid material, do so carefully to avoid creating dust.
-
If creating a solution, add the solid to the solvent slowly.
-
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.
Accidental Spill Response
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, gloves, eye protection).
-
Mechanically scoop or sweep up the spilled material.
-
Place the collected material into a sealed, labeled container for proper waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and dispose of cleaning materials as chemical waste.
-
-
Personal Contamination:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Unused Product: Collect any unused or unwanted this compound in its original container or a compatible, sealed, and clearly labeled waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, wipes, and weighing paper, must be collected as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water). The first rinseate should be collected as hazardous waste. After triple rinsing and air-drying, the container can be disposed of according to institutional guidelines.
Disposal Procedure
-
Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Final Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
